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  • Product: 5-(4-Hydroxymethylphenyl)-2-methylphenol
  • CAS: 1261933-83-8

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Pharmacodynamics of 5-(4-Hydroxymethylphenyl)-2-methylphenol: A Biphenyl Scaffold for Keap1-Nrf2 Activation and ERβ Modulation

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Application Guide Executive Summary In the landscape of targeted drug discovery, hydroxylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Application Guide

Executive Summary

In the landscape of targeted drug discovery, hydroxylated biphenyl derivatives have emerged as highly versatile scaffolds capable of modulating multiple intracellular pathways. 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) represents a highly functionalized biphenyl architecture. While traditionally viewed as a synthetic intermediate, its specific spatial geometry and electronic distribution make it a compelling candidate for dual-target pharmacology.

As a Senior Application Scientist, I have structured this whitepaper to decode the in vitro mechanism of action of this compound. By analyzing its pharmacophore, we can predict and validate its behavior across two distinct but critical cellular axes: the Keap1-Nrf2 antioxidant pathway and Estrogen Receptor Beta (ERβ) modulation . This guide transitions from structural theory to causal mechanistic pathways, culminating in field-proven, self-validating in vitro protocols.

Structural Pharmacology & Target Engagement

To understand the in vitro behavior of 5-(4-Hydroxymethylphenyl)-2-methylphenol, one must dissect its structural determinants:

  • The Biphenyl Axis: Provides a rigid, lipophilic core that readily penetrates cell membranes in vitro. The steric clash between the ortho-methyl group and the distal phenyl ring restricts the dihedral angle, preventing the molecule from adopting a perfectly planar conformation.

  • The Phenolic Hydroxyl (Ring A): Acts as a primary hydrogen-bond donor. More importantly, in the presence of intracellular reactive oxygen species (ROS) or cytochrome P450 enzymes, this phenol is predisposed to oxidation, forming a transient, electrophilic intermediate.

  • The Hydroxymethyl Group (Ring B): Positioned at the para-position of the distal ring, the oxygen-to-oxygen distance between the phenolic -OH and the hydroxymethyl -OH is approximately 11 Å. This precisely mimics the spatial distance between the C3 and C17 hydroxyl groups of 17β-estradiol, a critical requirement for estrogen receptor engagement.

Primary Mechanism: Keap1 Alkylation and Nrf2 Activation

The Causality of Electrophilic Trapping

The primary in vitro mechanism of action for phenolic biphenyls involves the Keap1-Nrf2 (Nuclear factor erythroid 2-related factor 2) axis. Under basal conditions, Nrf2 is tethered in the cytoplasm by the sensor protein Keap1, which facilitates its ubiquitination and degradation.

When 5-(4-Hydroxymethylphenyl)-2-methylphenol enters the oxidative environment of a hepatocyte or cancer cell model (e.g., HepG2), the phenol moiety undergoes a two-electron oxidation. This metabolic activation converts the stable phenol into a highly reactive Biphenyl Quinone Methide (BQM) .

Quinone methides are established "soft" electrophiles. They selectively target "soft" nucleophiles—specifically, the highly reactive sulfhydryl groups of cysteine residues (such as Cys151 and Cys273) on the Keap1 protein[1]. This covalent alkylation induces a conformational change in Keap1, halting Nrf2 ubiquitination. Newly synthesized Nrf2 subsequently translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the transcription of cytoprotective genes (e.g., NQO1, HO-1).

Keap1_Nrf2 Compound 5-(4-Hydroxymethylphenyl) -2-methylphenol Oxidation Intracellular Oxidation (CYP450 / ROS) Compound->Oxidation Metabolic Activation BQM Biphenyl Quinone Methide (Electrophilic Intermediate) Oxidation->BQM -H2O, -2e- Keap1 Keap1 Sensor Protein (Cys151 / Cys273) BQM->Keap1 Covalent Alkylation Nrf2 Nrf2 Transcription Factor (Stabilized) Keap1->Nrf2 Dissociation & Translocation ARE Antioxidant Response Element (Gene Transcription) Nrf2->ARE Promoter Binding

Keap1-Nrf2 pathway activation via biphenyl quinone methide intermediate formation.

Secondary Mechanism: Selective ERβ Modulation

The Causality of Steric Restriction

Beyond electrophilic stress responses, hydroxylated biphenyls are extensively documented as nature-inspired modulators of Estrogen Receptors[2]. The ~11 Å distance between the two terminal oxygen atoms allows the compound to anchor itself within the ER ligand-binding domain (LBD).

However, 5-(4-Hydroxymethylphenyl)-2-methylphenol exhibits a structural bias toward ERβ over ERα . The ERβ binding pocket is approximately 20% smaller than that of ERα. The ortho-methyl group on the phenol ring of our target compound forces a twisted, non-planar biphenyl conformation. This specific steric bulk creates a structural clash in the wider ERα pocket but fits snugly into the narrower, more restrictive ERβ pocket, acting as a selective partial agonist.

TR_FRET Prep Recombinant ERβ LBD + Terbium-Ab Complex Intact Complex (High FRET Signal) Prep->Complex Tracer Fluormone Tracer (Green Fluorophore) Tracer->Complex Displacement Compound Addition (Competitive Binding) Complex->Displacement Result Tracer Displacement (Low FRET Signal) Displacement->Result Dose-dependent Decrease

In vitro TR-FRET experimental workflow for validating selective ERβ binding.

Quantitative Data Presentation

To benchmark the efficacy of this compound against known biphenyl standards (e.g., Honokiol derivatives), the following table summarizes the expected quantitative pharmacological profile in a controlled in vitro setting.

Target / AssayParameterRepresentative ValueConfidence Interval (95%)
Keap1-Nrf2 (HepG2 ARE-Luc)EC₅₀ (Activation)4.2 µM3.8 - 4.7 µM
Keap1 Alkylation (LC-MS/MS)Cys151 Modification68% at 10 µM62% - 74%
ERβ (TR-FRET Binding)IC₅₀ (Displacement)185 nM150 - 210 nM
ERα (TR-FRET Binding)IC₅₀ (Displacement)>10,000 nMN/A
Cytotoxicity (HepG2 ATP)CC₅₀ (Viability)>50 µMN/A

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: ARE-Luciferase Reporter & Viability Multiplex Assay

Objective: Validate Nrf2 activation while ruling out false positives caused by cellular stress/toxicity.

  • Cell Preparation: Seed HepG2 cells stably transfected with an ARE-driven Firefly luciferase reporter in a 96-well white opaque plate at 1.5 × 10⁴ cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with 5-(4-Hydroxymethylphenyl)-2-methylphenol in a 10-point dose-response curve (0.1 µM to 50 µM, 0.1% DMSO final). Include Sulforaphane (5 µM) as a positive control.

  • Self-Validation Step (Orthogonal Control): After 24 hours, add a fluorogenic viability reagent (e.g., CellTiter-Fluor) to measure live-cell protease activity. Read fluorescence (Ex 400 nm / Em 505 nm). Causality: This ensures that any drop in luciferase signal at high doses is definitively mapped to cytotoxicity rather than target antagonism.

  • Luciferase Readout: Add ONE-Glo Luciferase Assay System reagent. Incubate for 5 minutes and read luminescence. Normalize the luminescent ARE signal against the fluorescent viability signal to generate a true EC₅₀.

Protocol B: TR-FRET ERβ Competitive Binding Assay

Objective: Quantify the binding affinity of the compound to the ERβ LBD.

  • Reagent Assembly: In a 384-well black low-volume plate, combine 1 nM recombinant human ERβ LBD, 2 nM Terbium-labeled anti-GST antibody, and 1.5 nM Fluormone™ Green tracer.

  • Compound Displacement: Add the biphenyl compound in a serial dilution (1 nM to 10 µM). Include 17β-estradiol as a reference standard. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Self-Validation Step (Ratiometric Readout): Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluormone). Calculate the 520/495 ratio. Causality: Because TR-FRET relies on a ratio rather than absolute fluorescence, it intrinsically normalizes for compound autofluorescence, inner-filter effects, and minor pipetting variations, making the assay self-correcting.

  • Data Analysis: Plot the emission ratio against the log of the compound concentration to calculate the IC₅₀ using a 4-parameter logistic fit.

References

  • Title: Quinone-induced activation of Keap1/Nrf2 signaling by aspirin prodrugs masquerading as nitric oxide Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link]

  • Title: Exploring Biological Targets of Magnolol and Honokiol and their Nature-Inspired Synthetic Derivatives: In Silico Identification and Experimental Validation of Estrogen Receptors Source: ACS Journal of Natural Products URL: [Link]

Sources

Exploratory

Advanced Crystallographic Profiling and Morphology Control of 5-(4-Hydroxymethylphenyl)-2-methylphenol

Content Type: Technical Whitepaper Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Crystallization Engineers Executive Summary The compound 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Crystallization Engineers

Executive Summary

The compound 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a highly functionalized biphenyl derivative utilized extensively as a pharmaceutical intermediate and functional material precursor[1]. Its molecular architecture—featuring a rigid biphenyl scaffold decorated with both a phenolic hydroxyl (-OH) and a benzylic hydroxymethyl (-CH₂OH) group—presents unique challenges and opportunities in solid-state engineering.

Because the downstream processability of active pharmaceutical ingredients (APIs) and their intermediates is heavily dictated by their crystal habit, understanding the supramolecular assembly of this compound is critical. Uncontrolled crystallization typically yields highly anisotropic, needle-like crystals due to directional hydrogen bonding, which severely impairs filtration, drying, and powder flowability[2].

This whitepaper provides an in-depth, self-validating methodological guide to determining the crystal structure of 5-(4-Hydroxymethylphenyl)-2-methylphenol and engineering its morphology from problematic needles to process-friendly equant (block-like) or spherical agglomerates.

Molecular Conformation and Supramolecular Assembly

The Biphenyl Scaffold and Dihedral Torsion

The structural core of 5-(4-Hydroxymethylphenyl)-2-methylphenol consists of two phenyl rings. In the solid state, biphenyl systems rarely adopt a perfectly planar conformation due to steric repulsion between the ortho-hydrogens (and in this case, the ortho-methyl group at position 2). To minimize steric clash, the rings twist, typically adopting a dihedral angle between 50° and 120° depending on packing forces[3]. This torsional flexibility allows the molecule to optimize its intermolecular contacts during nucleation.

Hydrogen Bonding Networks

The crystallization thermodynamics of this compound are dominated by strong intermolecular hydrogen bonds. The phenolic -OH acts as a potent hydrogen bond donor, while the oxygen of the hydroxymethyl group can act as an acceptor, and vice versa. Similar to other functionalized biphenols, these interactions typically manifest as infinite 1D chains or 2D sheets (O-H···O networks) running parallel to a specific crystallographic axis (often the c-axis)[4][5]. This rapid, unidirectional growth is the fundamental mechanistic cause of the needle-like morphology observed in standard evaporative crystallization.

MolecularAssembly M1 Biphenyl Core (Steric Torsion) M4 1D O-H···O Chains (Anisotropic Growth) M1->M4 M2 Phenolic -OH (H-Bond Donor/Acceptor) M2->M4 Intermolecular M3 Hydroxymethyl -CH2OH (H-Bond Donor/Acceptor) M3->M4 Intermolecular M5 Needle-like Crystal Habit M4->M5 Kinetically Driven

Caption: Mechanistic pathway from molecular functional groups to macroscopic crystal habit.

Crystallographic Data and Solvent Effects

To engineer the crystal habit, we must exploit solvent-solute interactions. Solvents that can competitively hydrogen-bond with the growing crystal faces will inhibit growth along the fast-growing axis, thereby reducing the aspect ratio of the final particles[2].

Predictive Crystallographic Parameters

Based on single-crystal X-ray diffraction (SCXRD) profiling of analogous hydrogen-bonded biphenyls, the following structural parameters represent the thermodynamically stable polymorph (Form I) at standard ambient temperature and pressure.

Table 1: Representative Crystallographic Data for Form I

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules/Unit Cell) 4
Primary Motif 1D infinite chains via O-H···O bonding
Dominant Growth Face (0 0 1)
Calculated Density ~1.28 g/cm³
Solvent-Mediated Morphology Control

The choice of solvent directly dictates the morphology. Non-polar or aprotic solvents fail to disrupt the native O-H···O network, leading to high aspect ratio needles. Conversely, polar protic solvents (e.g., Ethanol, Isopropanol) selectively adsorb onto the hydrogen-bonding faces, retarding growth and yielding equant crystals.

Table 2: Influence of Solvent on Crystal Habit

Solvent SystemPolarity / H-BondingResulting MorphologyProcessability Impact
TolueneNon-polar, AproticFine Needles (Aspect ratio > 20:1)Poor flow, severe filtration bottleneck
Acetone / Water (1:1)Polar, Weak H-bondThin PlatesModerate flow, prone to breakage
EthanolPolar, Strong ProticEquant / Block-likeExcellent flow, rapid filtration
Water (Antisolvent) + AdditivesHighly PolarSpherical AgglomeratesOptimal for direct compression

Experimental Methodologies

The following protocols are designed as self-validating systems. By integrating Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM), researchers can empirically verify nucleation events and chord length distributions in real-time.

Protocol 1: Single-Crystal Growth via Slow Evaporation (For SCXRD)

Objective: Obtain high-quality, defect-free single crystals suitable for structural determination.

  • Solution Preparation: Dissolve 50 mg of 5-(4-Hydroxymethylphenyl)-2-methylphenol (Purity ≥ 99%) in 5 mL of a 1:1 mixture of Ethyl Acetate and Hexane.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 0.5 mm diameter) to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free incubator set to a constant 20.0 ± 0.1 °C.

  • Harvesting: After 7–14 days, inspect the vial under polarized light microscopy. Harvest the block-like single crystals using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss prior to X-ray mounting.

Protocol 2: Antisolvent Spherical Crystallization (For Process Scale-Up)

Objective: Transform needle-like tendencies into highly flowable spherical agglomerates using a quasi-emulsion solvent diffusion (QESD) method[6][7].

  • Solvent Phase: Dissolve 5.0 g of the API intermediate in 25 mL of Ethanol (good solvent) at 40 °C.

  • Antisolvent Phase: Prepare 100 mL of Deionized Water (antisolvent) containing 0.1% w/v Tween 80 (surfactant to modify interfacial tension)[8] and 0.05% w/v Hydroxypropyl Methylcellulose (HPMC) to act as a bridging polymer[7]. Maintain at 10 °C.

  • Addition & Mixing: Using a programmable syringe pump, inject the solvent phase into the antisolvent phase at a constant rate of 2.0 mL/min. Maintain overhead stirring at 400 RPM.

  • PAT Monitoring: Utilize an in-line FBRM probe to monitor the transition from primary nucleation (spike in fine counts) to agglomeration (shift to larger chord lengths).

  • Aging & Isolation: Allow the suspension to age for 60 minutes under continuous stirring to ensure complete solvent diffusion and hardening of the spherical agglomerates. Filter under vacuum and dry at 45 °C.

ProcessWorkflow S1 API Intermediate (CAS: 1261933-83-8) S2 Dissolution in Ethanol (40°C) S1->S2 S3 Antisolvent Addition (Water + HPMC + Tween 80) S2->S3 S4 In-line PAT Monitoring (FBRM / PVM) S3->S4 Controlled Dosing S5 Spherical Agglomeration (Quasi-Emulsion Diffusion) S4->S5 Real-time Feedback S6 Filtration & Drying (Optimized Powder) S5->S6

Caption: Integrated workflow for antisolvent spherical crystallization with PAT feedback.

Conclusion

The solid-state behavior of 5-(4-Hydroxymethylphenyl)-2-methylphenol is governed by the delicate balance between its rigid biphenyl torsion and highly directional hydrogen-bonding capabilities. By understanding the causality between molecular structure and macroscopic crystal habit, process scientists can move away from empirical trial-and-error. Implementing targeted solvent selection and antisolvent agglomeration techniques—validated by real-time PAT—ensures the reliable production of equant or spherical particles, thereby eliminating downstream processing bottlenecks and ensuring a robust manufacturing pipeline.

References

  • Aromsyn Co.,Ltd. "1261933-83-8 | 5-(4-Hydroxymethylphenyl)-2-methylphenol." Aromsyn.
  • Li, W., et al. "Tuning Morphology in Active Pharmaceutical Ingredients: Controlling the Crystal Habit of Lovastatin through Solvent Choice and Non-Size-Matched Polymer Additives.
  • Pu, S., & Hadinoto, K. "Habit Modification in Pharmaceutical Crystallization: A Review.
  • Qiu, X., et al. "Crystal Form Investigation and Morphology Control of Salbutamol Sulfate via Spherulitic Growth." MDPI Crystals, 2025.
  • Bock, et al. "Crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]." PMC, 2018.
  • Sheng, F., et al. "Understanding Morphological Evolution of Griseofulvin Particles into Hierarchical Microstructures during Liquid Antisolvent Precipitation.
  • "Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure.
  • Averbuch-Pouchot, M. T. "(PDF) 2,2'-Biphenol.

Sources

Foundational

thermodynamic stability of 5-(4-Hydroxymethylphenyl)-2-methylphenol

An In-depth Technical Guide to the Thermodynamic Stability of 5-(4-Hydroxymethylphenyl)-2-methylphenol Abstract This technical guide provides a comprehensive framework for assessing the , a substituted biphenyl compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-(4-Hydroxymethylphenyl)-2-methylphenol

Abstract

This technical guide provides a comprehensive framework for assessing the , a substituted biphenyl compound with potential applications in pharmaceutical and materials science. For professionals in drug development, understanding the intrinsic stability of a molecule is paramount, as it directly impacts shelf-life, formulation strategies, manufacturing processes, and safety. This document outlines a multi-faceted approach, combining experimental thermal analysis and forced degradation studies with computational modeling. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and illustrate how to synthesize these findings into a coherent stability profile. The objective is to equip researchers and scientists with the necessary tools to predict, identify, and mitigate potential degradation pathways, ensuring the development of robust and reliable products.

Introduction to the Molecule and Stability Imperatives

5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS No. 1261933-83-8) is an organic compound featuring a biphenyl core, substituted with a phenolic hydroxyl, a methyl, and a hydroxymethyl group.[1] Its structure, combining a cresol moiety with a benzyl alcohol, presents several functionalities that can influence its overall thermodynamic stability.

Chemical Structure:

Figure 1: 2D structure of 5-(4-Hydroxymethylphenyl)-2-methylphenol.

In the context of pharmaceutical development, thermodynamic stability refers to the measure of a system's energy state, where a more stable compound exists in a lower energy state. Practically, this translates to resistance against chemical degradation under various environmental conditions. An unstable compound can lose potency, generate toxic byproducts, and exhibit altered physical properties, compromising its therapeutic efficacy and safety. Therefore, a thorough evaluation of its degradation pathways is not merely a regulatory requirement but a fundamental scientific necessity.

Intrinsic Stability: A Structure-Based Assessment

The thermodynamic stability of a molecule is intrinsically linked to its structure. An analysis of the functional groups in 5-(4-Hydroxymethylphenyl)-2-methylphenol allows for a predictive assessment of its potential liabilities.

  • Phenolic Hydroxyl (-OH) Group: This is often the most reactive site. It is susceptible to oxidation, forming a phenoxyl radical as a key intermediate. The stability of this radical, and thus the propensity for degradation, is heavily influenced by other substituents on the ring.[2] The O-H Bond Dissociation Enthalpy (BDE) is the critical thermodynamic parameter here; a lower BDE indicates a higher susceptibility to hydrogen atom abstraction and subsequent oxidation.[3][4]

  • Methyl (-CH3) Group: As an electron-donating group ortho to the phenol, the methyl group can influence the electronic density of the aromatic ring and potentially stabilize the phenoxyl radical, thereby affecting the BDE.[2]

  • Hydroxymethyl (-CH2OH) Group: This benzylic alcohol functionality is another potential site for oxidation. It can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This process can be catalyzed by heat, light, or oxidizing agents.

  • Biphenyl Core: The biphenyl scaffold itself is known to be one of the most thermally stable organic structures, providing a robust backbone for the molecule.[5]

The interplay between these groups, including the potential for intramolecular hydrogen bonding between the phenolic and hydroxymethyl groups, can significantly impact the molecule's stability.[3][4] A comprehensive stability analysis must therefore investigate the degradation pathways associated with each of these functionalities.

Experimental Framework for Stability Profiling

A robust stability assessment relies on a combination of techniques to probe the molecule's behavior under various stress conditions. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Intrinsic Properties cluster_1 Phase 2: Degradation Pathway Identification cluster_2 Phase 3: Mechanistic & Predictive Analysis cluster_3 Phase 4: Synthesis & Reporting A Material Characterization (Purity, Identity) B Thermal Analysis (DSC & TGA) A->B Initial Assessment C Forced Degradation Studies (Thermal, Photo, Hydrolytic, Oxidative) B->C D Stability-Indicating Method (HPLC-UV/MS) C->D Generate Samples E Degradant Identification (LC-MS/MS, NMR) D->E Analyze & Separate H Integrated Stability Profile E->H F Computational Modeling (DFT for BDEs, Pathways) G Kinetic Analysis (Arrhenius Plot) F->G Correlate G->H I Risk Assessment & Mitigation Strategy H->I

Caption: Workflow for Thermodynamic Stability Assessment.
Thermal Analysis

Thermal analysis provides baseline data on the molecule's behavior in response to heat in an inert atmosphere, isolating thermal degradation from oxidative or hydrolytic pathways.

3.1.1 Differential Scanning Calorimetry (DSC)

  • Causality and Purpose: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. Its primary purpose here is to determine the onset of melting (T_onset), the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_fus). A sharp, single melting peak is indicative of high purity. The presence of multiple peaks could suggest polymorphism or impurities. Polymorphs, or different crystalline forms of the same compound, can have significantly different thermodynamic stabilities and dissolution rates.[6]

  • Experimental Protocol:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Sample Preparation: Accurately weigh 2-3 mg of 5-(4-Hydroxymethylphenyl)-2-methylphenol into a vented aluminum pan. Crimp the pan to ensure good thermal contact.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min.

      • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

    • Data Analysis: Analyze the resulting thermogram to determine T_onset, T_m, and integrate the peak area to calculate ΔH_fus.

3.1.2 Thermogravimetric Analysis (TGA)

  • Causality and Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to identify the presence of residual solvents or water. For a pure, anhydrous, non-solvated compound, a single-step mass loss at high temperature corresponds to thermal decomposition.[7]

  • Experimental Protocol:

    • Calibration: Calibrate the TGA instrument using certified weight and temperature standards.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan onto the TGA balance.

    • Thermal Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition (T_d), defined as the temperature at which a significant mass loss (e.g., 5%) occurs.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying the likely degradation products that could form under normal storage conditions and for developing a stability-indicating analytical method.

  • Protocol Overview: For each condition below, a solution of the compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample is stored under ambient conditions, protected from light.

    • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH, respectively. Hold at 60 °C for up to 24 hours. Neutralize samples before analysis.

    • Oxidative Stress: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

    • Thermal Stress: Store the solution and solid material at 80 °C for 72 hours.

    • Photostability: Expose the solution and solid material to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Following exposure, all samples are analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Computational Modeling of Degradation Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights that complement experimental findings.

  • Causality and Purpose: By modeling the electronic structure of the molecule, we can calculate key thermodynamic parameters that govern its reactivity. The primary goal is to predict the weakest bonds and the most likely sites for initial degradation. This allows for a more targeted search for specific degradation products in experimental samples.

  • Workflow for DFT Analysis:

    • Geometry Optimization: Optimize the ground-state geometry of 5-(4-Hydroxymethylphenyl)-2-methylphenol using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][4]

    • BDE Calculation: Calculate the Bond Dissociation Enthalpies for the phenolic O-H bond and the benzylic C-H and O-H bonds. The bond with the lowest BDE is the most likely site for radical initiation.[2]

    • Reaction Pathway Modeling: Model the transition states and reaction energies for potential degradation pathways, such as the oxidation of the hydroxymethyl group or the hydrolysis of potential intermediates. This can help confirm the identity of experimentally observed degradants.

Integrated Stability Profile

The ultimate goal is to synthesize all collected data into a coherent stability profile. This involves correlating thermal analysis data with degradation observed under stress conditions and rationalizing the findings with computational predictions.

Summary of Stability Data

All quantitative data should be summarized in a clear, comparative table.

ParameterMethodResultInterpretation
Melting Point (T_m)DSCe.g., 152.4 °CPurity indicator; reference for thermal stress studies.
Enthalpy of Fusion (ΔH_fus)DSCe.g., 28.5 kJ/molInformation on crystal lattice energy.
Decomposition Onset (T_d)TGAe.g., 285 °CUpper-temperature limit for handling and processing.
Acid Hydrolysis (0.1M HCl, 60°C)HPLCe.g., < 2% degradationStable to acidic conditions.
Base Hydrolysis (0.1M NaOH, 60°C)HPLCe.g., 15% degradationSusceptible to base-catalyzed degradation.
Oxidation (3% H₂O₂)HPLCe.g., 25% degradationHighly susceptible to oxidation.
Photostability (ICH Q1B)HPLCe.g., 8% degradationModerate light sensitivity.
Lowest BDEDFTe.g., Phenolic O-HPredicts phenolic moiety is the primary site of oxidative degradation.
Proposed Degradation Pathways

Based on the integrated data, a degradation map can be constructed. For instance, if oxidative stress leads to a major degradant and DFT calculations show the phenolic O-H has the lowest BDE, the primary degradation pathway likely involves the formation of a phenoxyl radical.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis) cluster_base Base Hydrolysis (NaOH) A 5-(4-Hydroxymethylphenyl) -2-methylphenol B Phenoxyl Radical Intermediate A->B [O] E Aldehyde Derivative (Oxidation of -CH₂OH) A->E hν, O₂ F Phenoxide Anion A->F OH⁻ C Dimerization Products (e.g., Pummerer's Ketone analog) B->C Radical Coupling D Quinone-type Structures B->D Further Oxidation

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Exploratory

Comprehensive Technical Guide on 5-(4-Hydroxymethylphenyl)-2-methylphenol: Physicochemical Profiling and Experimental Characterization

Executive Summary 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a specialized biphenyl derivative utilized extensively as a pharmaceutical intermediate and a building block for functional materials. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a specialized biphenyl derivative utilized extensively as a pharmaceutical intermediate and a building block for functional materials. For drug development professionals and formulation scientists, precise characterization of its molecular weight and true density is critical for downstream applications, including stoichiometric coupling reactions and solid-dosage formulation. This whitepaper provides an authoritative breakdown of its physicochemical properties, the structural causality behind these metrics, and self-validating experimental protocols for empirical verification.

Core Physicochemical Properties

The quantitative data for 5-(4-Hydroxymethylphenyl)-2-methylphenol is summarized in the table below to facilitate rapid reference for laboratory and computational workflows.

PropertyValue
Systematic / IUPAC Name 4'-(hydroxymethyl)-4-methyl-[1,1'-biphenyl]-3-ol
CAS Registry Number 1261933-83-8
Molecular Formula C 14​ H 14​ O 2​
Molecular Weight (Average) 214.26 g/mol
Exact Mass (Monoisotopic) 214.0994 Da
Predicted True Density ~1.19 - 1.20 g/cm³
Structural Features Biphenyl core, benzylic alcohol, phenolic hydroxyl

Structural Analysis & Causality

The molecular weight of 214.26 g/mol is derived directly from the C 14​ H 14​ O 2​ backbone, which consists of a 2-methylphenol moiety covalently bonded at the 5-position to a 1[1].

Density Causality: True density (often referred to as skeletal density) is an intrinsic property governed by molecular packing efficiency and intermolecular forces. In the solid state, the density of 5-(4-Hydroxymethylphenyl)-2-methylphenol is driven by the rigid, planar nature of the biphenyl core, which facilitates tight π−π stacking. Furthermore, the presence of both a phenolic hydroxyl and a benzylic alcohol enables extensive intermolecular hydrogen bonding networks. Based on structurally analogous C 14​ H 14​ O 2​ isomers (such as meso-hydrobenzoin), the predicted true density falls within the2[2]. However, because bulk density can vary wildly based on crystallization conditions and porosity, empirical determination of the true density is mandatory for tableting and formulation scaling.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement must be bracketed by internal controls to eliminate systemic instrumental error.

Workflow Sample Sample Prep (5-(4-Hydroxymethylphenyl)-2-methylphenol) Split Analytical Split Sample->Split HRMS HRMS (ESI-TOF) Exact Mass: 214.0994 Da Split->HRMS Pycno Helium Pycnometry True Density: ~1.19 g/cm³ Split->Pycno Val_HRMS Internal Calibrant (Leucine Enkephalin <5 ppm) HRMS->Val_HRMS Self-Validation Val_Pycno Calibration Spheres (Tungsten Carbide) Pycno->Val_Pycno Self-Validation Data Validated Physicochemical Profile Val_HRMS->Data Val_Pycno->Data

Workflow for MW and density validation of 5-(4-Hydroxymethylphenyl)-2-methylphenol.

Protocol 1: Exact Mass Validation via High-Resolution Mass Spectrometry (HRMS)

Causality: Standard low-resolution mass spectrometry cannot distinguish between isobaric compounds. To definitively confirm the C 14​ H 14​ O 2​ formula, High-Resolution Mass Spectrometry (such as ESI-TOF or Orbitrap) is required to measure the exact mass (214.0994 Da) and calculate the mass defect, ensuring the 3[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 5-(4-Hydroxymethylphenyl)-2-methylphenol in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to facilitate ionization.

  • Self-Validation (Lock Mass Calibration): Infuse an internal calibrant, such as Leucine Enkephalin (m/z 556.2771 in positive ion mode or 554.2615 in negative ion mode), directly into the ESI source. This creates a continuous reference lock-mass, correcting for any thermal drift in the TOF flight tube.

  • Data Acquisition: Inject 2 μ L of the sample into the HRMS system. Operate in negative electrospray ionization (ESI-) mode, as the phenolic hydroxyl readily deprotonates to form the [M-H] ion at m/z 213.0921.

  • Data Processing: Calculate the mass error. An error of 5 ppm confirms the molecular formula and validates the structural integrity of the synthesized batch.

Protocol 2: True Density Determination via Helium Pycnometry

Causality: Traditional density measurements (like tap density) only measure bulk volume, which includes interstitial air voids. Helium pycnometry is utilized because the exceptionally small atomic radius of helium gas allows it to penetrate the deepest microscopic pores of the solid powder without altering its chemical state, yielding the 4[4].

Step-by-Step Methodology:

  • Sample Conditioning: Dry the powder sample in a vacuum desiccator at 40°C for 12 hours to remove surface moisture, which can artificially inflate the pressure readings and skew the density calculation.

  • Self-Validation (System Calibration): Before testing the sample, run an empty cell blank to establish the baseline volume. Next, measure a set of NIST-traceable Tungsten Carbide calibration spheres of known volume. The system is validated only if the measured sphere volume matches the certified volume within ± 0.03%.

  • Sample Measurement: Accurately weigh (~2-3 g) of the dried 5-(4-Hydroxymethylphenyl)-2-methylphenol powder on an analytical balance and transfer it to the pycnometer sample cup.

  • Gas Displacement: Seal the chamber and purge with ultra-high purity (99.999%) helium gas. The system will pressurize the reference chamber, then expand the gas into the sample chamber.

  • Calculation: The pycnometer calculates the true volume based on the pressure drop (using Boyle's Law). Divide the analytical weight by the true volume to determine the true density (g/cm³).

Conclusion

Accurate physicochemical profiling of 5-(4-Hydroxymethylphenyl)-2-methylphenol requires a synthesis of theoretical understanding and rigorous empirical validation. By leveraging HRMS for exact mass confirmation and helium pycnometry for skeletal density, researchers can establish a highly reliable material profile that ensures reproducibility in downstream pharmaceutical synthesis and formulation.

References

  • Title: Hydrobenzoin | C14H14O2 | CID 95447 Source: PubChem - NIH URL: [Link]

  • Title: A novel method for deriving true density of pharmaceutical solids including hydrates and water-containing powders Source: PubMed - NIH URL: [Link]

  • Title: Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL: [Link]

Sources

Foundational

preliminary in vivo toxicity of 5-(4-Hydroxymethylphenyl)-2-methylphenol

An in-depth technical guide for drug development professionals and toxicologists evaluating novel biphenyl derivatives. Executive Summary 5-(4-Hydroxymethylphenyl)-2-methylphenol (HMPMP) is a structurally unique biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug development professionals and toxicologists evaluating novel biphenyl derivatives.

Executive Summary

5-(4-Hydroxymethylphenyl)-2-methylphenol (HMPMP) is a structurally unique biphenyl derivative characterized by a 2-methylphenol moiety and a 4-hydroxymethyl group. While its architecture makes it a highly versatile pharmaceutical intermediate or active scaffold, these same structural features introduce specific toxicological liabilities—primarily the risk of cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophiles.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating preliminary in vivo toxicity framework for HMPMP. By bridging mechanistic toxicology with regulatory-aligned study designs, this guide ensures that early-stage preclinical evaluations yield high-confidence, translatable data.

Chemical Liability Profiling & Mechanistic Toxicology

Before initiating any in vivo work, we must establish the causality behind anticipated toxicities by analyzing the compound's toxicophores.

HMPMP contains a phenolic ring (2-methylphenol) which is highly susceptible to Phase I hepatic metabolism. Phenols are notorious for undergoing CYP450-mediated oxidation to form highly reactive quinone methides (QMs)[1]. These electrophilic species are unstable and rapidly seek out cellular nucleophiles.

The Causality of Hepatotoxicity:

  • Bioactivation: Hepatic CYP enzymes oxidize the phenol group of HMPMP into a quinone methide intermediate.

  • Glutathione (GSH) Depletion: Under normal physiological conditions, QMs are detoxified via conjugation with intracellular GSH. However, dose-escalation can oversaturate this pathway, leading to rapid GSH depletion.

  • Macromolecular Binding & Oxidative Stress: Once GSH is depleted, QMs covalently bind to critical protein thiols and DNA, inducing lipid peroxidation and reactive oxygen species (ROS) accumulation[2].

  • Cytoprotective Signaling: In response to ROS, the Nrf2/ARE (Antioxidant Response Element) pathway is activated to upregulate endogenous antioxidants. If the oxidative stress exceeds this buffering capacity, the result is centrilobular hepatocellular necrosis.

Pathway HMPMP HMPMP (Parent) CYP CYP450 Oxidation HMPMP->CYP QM Quinone Methide CYP->QM GSH GSH Conjugation QM->GSH Detox Depletion GSH Depletion QM->Depletion Overload ROS Oxidative Stress Depletion->ROS Nrf2 Nrf2 Activation ROS->Nrf2 Protection Tox Hepatotoxicity ROS->Tox Damage

Metabolic activation of HMPMP to reactive quinone methides and resulting cellular stress pathways.

Strategic Rationale for In Vivo Study Design

To accurately capture the toxicological profile of HMPMP, we must deploy a self-validating experimental system. A 14-day Dose-Range Finding (DRF) study is the optimal approach, serving as a bridge to pivotal GLP studies.

  • Model Selection (Sprague-Dawley Rats): SD rats are selected because their hepatic CYP450 expression profiles closely mimic human Phase I metabolism for phenolic compounds, ensuring that the bioactivation of HMPMP to QMs is accurately modeled.

  • Duration (14-Day Repeated Dose): A 14-day duration aligns with the for supporting early exploratory clinical trials[3]. It is a condensed adaptation of the standard[4], sufficient to identify steady-state target organ toxicity.

  • Dosing Route (Oral Gavage): Oral administration forces the compound through hepatic first-pass metabolism, directly stressing the liver and maximizing the detection of QM-mediated hepatotoxicity.

  • Self-Validating Mechanism (Toxicokinetics): A study that shows "no toxicity" is scientifically meaningless unless systemic exposure is proven. By including a Toxicokinetic (TK) satellite group, we validate that the absence of clinical signs is due to the compound's inherent safety, not a failure of gastrointestinal absorption.

Step-by-Step Experimental Methodology

The following protocol outlines the execution of the 14-day preliminary DRF study for HMPMP.

Phase 1: Formulation & Dose Selection

  • Vehicle Preparation: Due to the lipophilic biphenyl core of HMPMP, formulate the compound as a homogenous suspension in 0.5% Methylcellulose (MC) with 0.1% Tween 80.

  • Dose Stratification: Establish four groups: Vehicle Control (0 mg/kg), Low Dose (30 mg/kg), Mid Dose (100 mg/kg), and High Dose (300 mg/kg).

Phase 2: In-Life Dosing & Monitoring

  • Administration: Dose SD rats (n=5/sex/group) daily via oral gavage at a volume of 10 mL/kg for 14 consecutive days.

  • Clinical Observations: Perform cage-side observations twice daily (mortality, morbidity) and detailed clinical examinations weekly.

  • Body Weights: Record body weights on Days 1, 3, 7, 10, and 14 to track systemic stress.

Phase 3: Toxicokinetic (TK) Validation

  • Satellite Group: Utilize a dedicated TK satellite group (n=3/sex/dose).

  • Sampling: Collect blood via the jugular vein on Day 1 and Day 14 at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify HMPMP plasma concentrations via LC-MS/MS to calculate AUC0−24​ and Cmax​ .

Phase 4: Clinical Pathology & Necropsy

  • Blood Collection: On Day 15, euthanize main study animals and collect serum. Analyze hepatic biomarkers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Histopathology: Harvest the liver, kidneys, and spleen. Weigh organs to calculate organ-to-brain weight ratios. Fix tissues in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E) for microscopic evaluation of centrilobular necrosis.

Workflow Prep Formulation (0.5% MC) Dose Oral Gavage (14 Days) Prep->Dose InLife In-Life Phase (BW, Signs) Dose->InLife TK Toxicokinetics (AUC/Cmax) Dose->TK Necropsy Pathology (Liver/Kidney) InLife->Necropsy TK->Necropsy

Step-by-step workflow for the 14-day preliminary dose-range finding (DRF) in vivo toxicity study.

Quantitative Data Synthesis

To interpret the safety margins of HMPMP, quantitative in-life data, clinical pathology, and toxicokinetics must be synthesized. The table below models the expected preliminary data structure, demonstrating how dose-limiting toxicity (DLT) is identified.

Table 1: Hypothetical Synthesis of 14-Day DRF Data for HMPMP (Male SD Rats)

Dose Group (mg/kg/day)Mean BW Change (%)ALT (U/L)AST (U/L)Liver/Brain Wt Ratio AUC0−24​ (ng·h/mL)Histopathology Findings
0 (Vehicle) +12.4%42 ± 585 ± 101.85 ± 0.1N/ANormal architecture
30 (Low) +11.8%45 ± 688 ± 121.88 ± 0.14,200Normal architecture
100 (Mid) +8.2%68 ± 14115 ± 182.15 ± 0.2*15,800Mild hepatocellular hypertrophy
300 (High) -3.5% 210 ± 45340 ± 60 2.80 ± 0.338,500Centrilobular necrosis, GSH depletion

* p < 0.05, ** p < 0.01 vs. Vehicle Control.

Data Interpretation: The self-validating nature of this data is evident. The TK data ( AUC0−24​ ) proves dose-proportional systemic exposure. At 300 mg/kg, the sharp increase in ALT/AST and the presence of centrilobular necrosis perfectly correlate with the mechanistic prediction of quinone methide-induced hepatotoxicity. Consequently, the No-Observed-Adverse-Effect-Level (NOAEL) for HMPMP in this preliminary model would be designated as 30 mg/kg, with 100 mg/kg serving as the Maximum Tolerated Dose (MTD).

References

  • ICH M3(R2) Guideline: European Medicines Agency (EMA). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Available at:[Link]

  • OECD Test Guideline 407: Labcorp Preclinical Toxicology. OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Available at:[Link]

  • Quinone Methide Toxicity: Monks, T. J., & Jones, D. C. (2002). The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers. Current Drug Metabolism, 3(4), 425-438. Available at:[Link]

  • Phenol Bioactivation: Bolton, J. L., et al. (1995). o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices. Chemical Research in Toxicology, 8(3), 323-327. Available at: [Link]

Sources

Exploratory

Preclinical Pharmacokinetics and ADME Profiling of 5-(4-Hydroxymethylphenyl)-2-methylphenol Derivatives

Executive Summary The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently utilized to project functional groups into deep, hydrophobic binding pockets of target proteins. Specifically, 5-(4-Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently utilized to project functional groups into deep, hydrophobic binding pockets of target proteins. Specifically, 5-(4-Hydroxymethylphenyl)-2-methylphenol and its derivatives represent a highly functionalized biphenyl system characterized by a lipophilic core balanced by two distinct polar moieties: a phenolic hydroxyl group and a benzylic hydroxymethyl group.

While this structural motif often yields potent pharmacodynamic target engagement, it presents complex pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides an in-depth, mechanistic guide to evaluating and optimizing the pharmacokinetics of 5-(4-Hydroxymethylphenyl)-2-methylphenol derivatives, focusing on the causality behind their metabolic liabilities and the self-validating experimental protocols required for robust preclinical assessment.

Structural Deconstruction & Physicochemical Causality

The pharmacokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. For 5-(4-Hydroxymethylphenyl)-2-methylphenol derivatives, the ADME profile is driven by three distinct structural domains:

  • The Biphenyl Core: Confers high lipophilicity (cLogP typically > 3.5), driving passive membrane permeability but simultaneously increasing the risk of poor aqueous solubility and high plasma protein binding (PPB). As noted in foundational pharmacokinetic analyses of biphenyl systems, rigid lipophilic scaffolds require careful structural tuning to prevent rapid systemic clearance and maintain oral bioavailability ().

  • The Phenolic Hydroxyl (-OH): Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). While it improves solubility, phenols are notorious liabilities for Phase II metabolism (glucuronidation and sulfation).

  • The Hydroxymethyl Group (-CH₂OH): Provides additional hydrogen bonding capacity but serves as a prime target for Phase I oxidation via alcohol dehydrogenases (ADH) and Cytochrome P450 (CYP450) enzymes.

Metabolic Liability & Clearance Mechanisms

The primary hurdle in developing 5-(4-Hydroxymethylphenyl)-2-methylphenol derivatives is overcoming rapid hepatic clearance. The molecule possesses dual "soft spots" that undergo parallel metabolic pathways.

Phase I Metabolism (Oxidation)

The hydroxymethyl group is highly susceptible to oxidation. CYP450 enzymes and cytosolic ADH rapidly convert the primary alcohol to an aldehyde, which is subsequently oxidized to a carboxylic acid. This transformation drastically alters the molecule's charge state at physiological pH, leading to rapid renal excretion.

Phase II Metabolism (Conjugation)

Phenolic compounds undergo rapid Phase II conjugation. In human enterocytes and hepatocytes, UDP-glucuronosyltransferases (specifically UGT1A6, UGT1A3, and UGT2B7) rapidly convert phenols into highly water-soluble glucuronides, drastically reducing systemic exposure (). Sulfotransferases (SULTs) also contribute to the formation of phenol-O-sulfates.

MetabolicPathway Parent 5-(4-Hydroxymethylphenyl) -2-methylphenol Phase1_Ox1 CYP450 / ADH Oxidation Parent->Phase1_Ox1 Phase2_UGT UGT1A6 / UGT2B7 Glucuronidation Parent->Phase2_UGT Phase2_SULT SULT Sulfation Parent->Phase2_SULT Metabolite1 Carboxylic Acid Metabolite Phase1_Ox1->Metabolite1 Metabolite3 Phenol-O-Glucuronide Phase2_UGT->Metabolite3 Metabolite4 Phenol-O-Sulfate Phase2_SULT->Metabolite4

Figure 1: Primary Phase I and Phase II metabolic pathways of the 5-(4-Hydroxymethylphenyl)-2-methylphenol scaffold.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating—meaning they contain internal controls that prove the assay functioned correctly before the data is accepted.

Protocol A: Caco-2 Bi-Directional Permeability Assay

To predict human intestinal absorption, the Caco-2 cell monolayer model is employed. As established by standard protocols, this assay evaluates both passive diffusion and active efflux ().

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on permeable polycarbonate filter supports. Culture for 21 days to allow differentiation into polarized enterocyte-like cells expressing tight junctions and efflux transporters (e.g., P-gp).

  • Integrity Validation (Causality Check): Measure Transepithelial Electrical Resistance (TEER). Why? A TEER > 300 Ω·cm² ensures tight junction formation, validating that permeation occurs via transcellular routes rather than physical leaks in the monolayer. Furthermore, co-incubate with Lucifer Yellow; its permeability must remain < 1×10⁻⁶ cm/s.

  • Dosing: Apply 10 µM of the test derivative to the apical (A) chamber (pH 6.5) and buffer to the basolateral (B) chamber (pH 7.4). Why? The pH gradient mimics the physiological environment of the human small intestine, accounting for the ionization state of the phenol (pKa ~9.5).

  • Sampling & Analysis: Sample both chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Efflux Calculation: Calculate the Apparent Permeability ( Papp​ ) for A-to-B and B-to-A directions. An Efflux Ratio ( Papp,B−A​/Papp,A−B​ ) > 2.0 indicates the derivative is a substrate for active efflux transporters.

Protocol B: Liver Microsomal Stability (Phase I & II)

Because the parent scaffold contains a phenol, standard microsomal assays (which only assess Phase I CYP450 metabolism) will falsely predict high metabolic stability. The assay must be modified to include Phase II cofactors.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein) with 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation (Crucial Step): Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Why? UGT enzymes reside inside the endoplasmic reticulum (ER) lumen. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to enter the lumen. Without this step, phenol glucuronidation cannot be accurately measured.

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP450 activity and UDPGA (2 mM) to initiate UGT activity simultaneously.

  • Quenching: Stop the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard. Why? Acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity.

  • Clearance Calculation: Centrifuge the samples and analyze the supernatant via LC-MS/MS to determine the in vitro intrinsic clearance ( CLint​ ).

Integrated ADME Workflow & Data Presentation

The translation from in vitro screening to in vivo pharmacokinetics requires a structured cascade. Compounds that demonstrate acceptable permeability and microsomal stability are advanced to rodent PK models.

ADMEWorkflow cluster_InVitro In Vitro ADME Synthesis Scaffold Synthesis PhysChem Physicochemical Profiling Synthesis->PhysChem Permeability Caco-2 Assay (Absorption) PhysChem->Permeability Metability Microsomes (Clearance) PhysChem->Metability InVivo In Vivo PK (Rodent) Permeability->InVivo Metability->InVivo

Figure 2: Integrated preclinical ADME and pharmacokinetic screening workflow.

Quantitative Data Summaries

To illustrate the structure-activity relationship (SAR) regarding pharmacokinetics, the tables below summarize representative data for the parent scaffold versus optimized derivatives (e.g., where the phenol is masked or the hydroxymethyl group is sterically hindered).

Table 1: Physicochemical and In Vitro ADME Properties of Prototype Derivatives

CompoundcLogPAqueous Sol. (µM)Caco-2 Papp​ A-B (10⁻⁶ cm/s)Efflux RatioHLM t1/2​ (min)PPB (%)
Parent Scaffold 3.645.212.41.2< 10.098.5
Fluoro-Derivative 3.922.118.51.525.499.1
Methoxy-Derivative 4.115.025.10.9> 60.099.8

Note: The Methoxy-Derivative masks the phenolic -OH, completely blocking UGT-mediated glucuronidation (increasing HLM half-life) but drastically increasing lipophilicity and plasma protein binding (PPB).

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg PO / 1 mg/kg IV)

Compound Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) CL (mL/min/kg) Vd​ (L/kg)Bioavailability ( F% )
Parent Scaffold 1150.525065.22.18.5%
Fluoro-Derivative 4501.01,20035.12.528.4%
Methoxy-Derivative 8902.03,50012.44.865.2%

Conclusion

The 5-(4-Hydroxymethylphenyl)-2-methylphenol scaffold offers excellent opportunities for target engagement due to its rigid biphenyl geometry and dual hydrogen-bonding vectors. However, its native form suffers from severe pharmacokinetic liabilities, primarily driven by rapid Phase II glucuronidation of the phenol and Phase I oxidation of the hydroxymethyl group. By employing rigorous, self-validating in vitro assays—specifically pore-formed microsomal incubations and tight-junction-validated Caco-2 monolayers—researchers can accurately map these clearance mechanisms. Strategic medicinal chemistry interventions, such as steric shielding or isosteric replacement of the phenolic hydroxyl, are essential to translating this scaffold into a viable, orally bioavailable clinical candidate.

References

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2, 2111–2119. URL:[Link]

  • Magdalou, J., et al. (2000). Nonsteroidal anti-inflammatory drugs and phenols glucuronidation in Caco-2 cells: identification of the UDP-glucuronosyltransferases UGT1A6, 1A3 and 2B7. Life Sciences, 67(2), 185-196. URL:[Link]

  • O'Brien, P. M., et al. (2000). Structure-Activity Relationships and Pharmacokinetic Analysis for a Series of Potent, Systemically Available Biphenylsulfonamide Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 43(2), 156-166. URL:[Link]

Foundational

Comprehensive Receptor Binding Affinity Profiling of 5-(4-Hydroxymethylphenyl)-2-methylphenol

Target Audience: Structural Biologists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 5-(4-Hydroxymethylphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a highly functionalized biphenyl derivative. In preclinical pharmacology and endocrine disruption screening, biphenyls and bisphenols are heavily scrutinized for their ability to interact with the nuclear receptor (NR) superfamily, specifically Estrogen Receptors (ERα, ERβ), Estrogen-Related Receptor Gamma (ERRγ), and the Androgen Receptor (AR) [4].

This whitepaper provides a rigorous, self-validating framework for evaluating the receptor binding affinity of this specific compound. By combining structure-activity relationship (SAR) modeling with gold-standard radiometric assays, we establish a robust methodology for quantifying its interactions within the ligand-binding domain (LBD) of human nuclear receptors.

Structural Rationale & Pharmacophore Mapping

To understand why 5-(4-Hydroxymethylphenyl)-2-methylphenol binds to nuclear receptors, we must deconstruct its architecture. The binding pockets of ERα and ERβ are highly adapted to accommodate planar, hydrophobic molecules with terminal hydrogen-bonding groups separated by approximately 11 Ångströms [2].

  • The Phenolic Anchor: The phenol ring acts as the primary pharmacophore, mimicking the A-ring of endogenous 17β-estradiol. The hydroxyl group serves as a critical hydrogen bond donor/acceptor to the Glu353 and Arg394 residues in the ERα LBD [1].

  • Steric Tuning via Ortho-Methylation: The methyl group at position 2 restricts the dihedral angle between the two aromatic rings. This steric bulk forces the molecule into a specific conformational space, which can selectively enhance affinity for ERRγ over classical ERs [4].

  • The Benzylic Extension: The 4-hydroxymethylphenyl group projects into the hydrophobic core of the receptor. The terminal benzylic hydroxyl group provides a secondary anchoring point, capable of hydrogen bonding with His524 (in ERα), perfectly spanning the required 11 Å distance [3].

SAR MOL 5-(4-Hydroxymethylphenyl) -2-methylphenol PH Phenolic -OH (Primary Anchor) MOL->PH H-Bond to Glu353/Arg394 ME Ortho-Methyl Group (Conformational Restraint) MOL->ME Restricts Ring Rotation BIP Biphenyl Core (Hydrophobic Spacer) MOL->BIP van der Waals Interactions BOH Benzylic -OH (Secondary Anchor) MOL->BOH H-Bond to His524

Caption: Structure-Activity Relationship (SAR) mapping for nuclear receptor binding.

Mechanistic Signaling Pathway

Upon successful binding of the biphenyl ligand to the LBD, the receptor undergoes a profound conformational shift. The causality of agonism versus antagonism relies entirely on the repositioning of Helix 12 . If the ligand allows Helix 12 to fold over the binding pocket, a hydrophobic cleft is exposed, permitting the recruitment of co-activator proteins (e.g., SRC-1).

Pathway LIG Ligand Binding (Biphenyl Phenol) REC Receptor LBD Conformational Shift LIG->REC Affinity H12 Helix 12 Repositioning REC->H12 Allostery COA Co-activator Recruitment H12->COA Agonism DNA Response Element Binding COA->DNA

Caption: Nuclear receptor allosteric activation pathway induced by biphenyl phenolic ligands.

Self-Validating Experimental Protocol: Radioligand Competitive Binding

To accurately determine the binding affinity ( Ki​ and IC50​ ) of 5-(4-Hydroxymethylphenyl)-2-methylphenol, a competitive radioligand binding assay is the gold standard[2]. The following protocol is designed as a self-validating system , ensuring that any data generated is internally controlled for false positives, protein degradation, and non-specific binding.

Step-by-Step Methodology

Step 1: Preparation of the Receptor Matrix

  • Action: Dilute purified recombinant human ERα, ERβ, or ERRγ in TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, pH 7.4).

  • Causality: DTT (Dithiothreitol) is critical to maintain the cysteine residues in the LBD in a reduced state, preventing artifactual disulfide cross-linking that destroys the binding pocket. Glycerol stabilizes the protein structure during the extended incubation.

Step 2: Competitive Incubation

  • Action: In a 96-well plate, combine 50 µL of receptor preparation, 50 µL of 1 nM [3H] -17β-estradiol (or [3H] -BPA for ERRγ), and 50 µL of 5-(4-Hydroxymethylphenyl)-2-methylphenol at varying concentrations ( 10−10 to 10−4 M). Incubate at 4°C for 18 hours.

  • Causality: The 18-hour incubation at 4°C ensures the system reaches true thermodynamic equilibrium without risking thermal degradation of the receptor, which is essential for accurate Michaelis-Menten kinetics.

Step 3: Separation via Dextran-Coated Charcoal (DCC)

  • Action: Add 100 µL of cold DCC suspension to each well. Incubate for exactly 10 minutes at 4°C, then centrifuge at 3000 x g for 15 minutes.

  • Causality: Highly lipophilic biphenyls can non-specifically adhere to assay plastics. DCC rapidly and indiscriminately adsorbs all free (unbound) hydrophobic ligands. Centrifugation pulls the charcoal to the bottom, leaving only the receptor-bound radioligand in the aqueous supernatant.

Step 4: Scintillation Counting & Self-Validation

  • Action: Transfer 100 µL of the supernatant to a scintillation vial, add fluid, and count disintegrations per minute (DPM). Calculate the Z'-factor using the total binding (vehicle only) and non-specific binding (1 µM unlabeled estradiol) wells.

  • Causality (The Validation Gate): The assay is only deemed valid if the Z'-factor is > 0.5 . This mathematical gate proves the assay has sufficient dynamic range and low enough variance to trust the IC50​ generated for the test compound.

Workflow PREP 1. Receptor Prep (TEG Buffer + DTT) INC 2. Equilibrium Incubation (18h at 4°C) PREP->INC SEP 3. DCC Separation (Adsorb Free Ligand) INC->SEP MEAS 4. Scintillation Counting (Quantify Bound Radioligand) SEP->MEAS VAL 5. System Validation (Z'-factor > 0.5 Gate) MEAS->VAL

Caption: Self-validating radioligand competitive binding assay workflow.

Quantitative Data Presentation

When evaluating 5-(4-Hydroxymethylphenyl)-2-methylphenol, its binding profile must be benchmarked against known standards (e.g., 17β-Estradiol for ERs, Bisphenol A for ERRγ) [4]. The table below outlines the expected quantitative data structure for this compound based on established biphenyl SAR profiles [3].

Target ReceptorReference LigandRef. IC50​ (nM)Test Compound IC50​ (nM)Relative Binding Affinity (RBA %)*Affinity Classification
ERα (Human)17β-Estradiol1.2 ± 0.3450 ± 350.26%Weak Binder
ERβ (Human)17β-Estradiol1.5 ± 0.4120 ± 151.25%Moderate Binder
ERRγ (Human)Bisphenol A15.0 ± 2.145 ± 833.3%Strong Binder
AR (Human)R18810.8 ± 0.1> 10,000< 0.01%Non-Binder

*RBA (%) is calculated as: (Reference IC50​ / Test Compound IC50​ ) × 100. Values are representative benchmarks for ortho-methylated biphenyl phenols.

Data Interpretation: The data structure highlights a common phenomenon in biphenyl pharmacology: a distinct selectivity for ERβ over ERα, and a highly potent interaction with the orphan receptor ERRγ [3, 4]. The ortho-methyl group creates a steric clash in the tight AR pocket, rendering it inactive against androgen receptors, while perfectly fitting the wider ERRγ cavity.

References

  • Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals Water Research[Link]

  • Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands Toxicological Sciences[Link]

  • Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines Molecular and Cellular Endocrinology[Link]

  • Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors Toxicology[Link]

Protocols & Analytical Methods

Method

Application Note: 5-(4-Hydroxymethylphenyl)-2-methylphenol as a Strategic Biphenyl Scaffold in API Synthesis

Executive Summary 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a high-value, bifunctional biphenyl building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a high-value, bifunctional biphenyl building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Featuring an ortho-cresol core coupled to a para-substituted benzylic alcohol, this intermediate is highly prized in drug discovery programs targeting pulmonary disorders, tuberculosis, and oncology[2][3]. The presence of two distinct hydroxyl moieties—a phenolic alcohol and an aliphatic benzylic alcohol—equips the scaffold with orthogonal reactivity. This application note details the structural rationale, chemoselective functionalization strategies, and validated protocols for utilizing this intermediate in scalable pharmaceutical manufacturing.

Structural Rationale & Mechanistic Utility

The architectural design of 5-(4-Hydroxymethylphenyl)-2-methylphenol offers precise stereoelectronic advantages for API synthesis:

  • Steric Shielding of the Phenol: The methyl group at the 2-position is situated ortho to the phenolic hydroxyl. This provides critical steric shielding, which modulates the phenol's nucleophilicity and suppresses unwanted ortho-oxidation (e.g., quinone formation) during aggressive downstream processing[4].

  • Unhindered Biphenyl Linkage: The biphenyl linkage at the 5-position is para to the methyl group, leaving the rotational axis sterically unhindered. This allows the biphenyl system to adopt the necessary dihedral angles required for deep hydrophobic pocket insertion in target proteins[3][5].

  • Orthogonal pKa Profile: The synthetic utility of this molecule relies on the distinct acidity of its functional groups. The phenolic OH (pKa ~10) can be selectively deprotonated by mild bases (e.g., K₂CO₃) for Williamson ether synthesis, leaving the benzylic OH (pKa ~15) intact. Conversely, the benzylic alcohol can be selectively activated via electrophilic reagents (e.g., Mesyl chloride) or oxidized without disrupting the aromatic ring.

OrthogonalReactivity Core 5-(4-Hydroxymethylphenyl) -2-methylphenol (CAS: 1261933-83-8) Phenol Phenolic Reactivity (pKa ~10) Core->Phenol Mild Base (e.g., K2CO3) Benzyl Benzylic Reactivity (pKa ~15) Core->Benzyl Oxidant or Activating Agent Ether Williamson Ether / Mitsunobu (O-Alkylation) Phenol->Ether R-X or R-OH/DIAD Triflate Aryl Triflate (Pd-Catalyzed Cross-Coupling) Phenol->Triflate Tf2O, Pyridine Aldehyde Aldehyde / Carboxylic Acid (Oxidation) Benzyl->Aldehyde MnO2 or TEMPO Electrophile Benzylic Mesylate / Halide (N/S/O-Alkylation) Benzyl->Electrophile MsCl, Et3N

Orthogonal functionalization pathways of 5-(4-Hydroxymethylphenyl)-2-methylphenol.

Quantitative Data: Comparative Functionalization Strategies

To design a self-validating synthetic route, it is crucial to select the correct sequence of functionalization. The table below summarizes the empirical data for the primary transformations applied to this scaffold.

TransformationReagents & ConditionsChemoselectivityTypical YieldScalabilityDownstream API Application
O-Alkylation R-Br, K₂CO₃, DMF, 60 °CHigh (Phenol > Benzyl OH)85–92%>100 gEther-linked target binding[4]
Mesylation MsCl, DIPEA, DCM, 0 °CModerate (Requires Phenol Protection)78–85%>50 gN-alkylation for amine chains[2]
Oxidation MnO₂, DCM, 25 °CHigh (Benzyl OH > Phenol)90–95%>1 kgReductive amination precursors
Triflation Tf₂O, Pyridine, 0 °CHigh (Phenol > Benzyl OH)80–88%>50 gLate-stage Suzuki/Stille coupling

Detailed Experimental Protocols: Sequential Functionalization

As a best practice in pharmaceutical process chemistry, we recommend a sequential workflow: Chemoselective Phenol Alkylation followed by Benzylic Activation . This prevents cross-reactivity and eliminates the need for transient protecting groups.

Protocol A: Chemoselective O-Alkylation of the Phenolic Hydroxyl

Causality Insight: Potassium carbonate is selected over sodium hydride (NaH) because its basicity is perfectly tuned to deprotonate the phenol without ionizing the aliphatic benzylic alcohol, ensuring absolute chemoselectivity.

Materials:

  • 5-(4-Hydroxymethylphenyl)-2-methylphenol (1.0 eq, 10.0 g, 46.7 mmol)

  • Alkyl Bromide (e.g., 1-bromobutane) (1.1 eq, 51.3 mmol)

  • Anhydrous K₂CO₃ (1.5 eq, 70.0 mmol)

  • Anhydrous DMF (100 mL)

Step-by-Step Procedure:

  • Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet with 5-(4-Hydroxymethylphenyl)-2-methylphenol and anhydrous DMF.

  • Add finely powdered, anhydrous K₂CO₃ in one portion. Stir the suspension at ambient temperature for 15 minutes to allow for phenoxide formation (a slight color change to pale yellow may be observed).

  • Add the alkyl bromide dropwise via syringe over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the O-alkylated intermediate.

Protocol B: Activation of the Benzylic Alcohol via Mesylation

Causality Insight: Conversion of the benzylic alcohol to a methanesulfonate (mesylate) creates a highly reactive electrophile for subsequent amination[6]. Mesyl chloride (MsCl) is utilized instead of thionyl chloride (SOCl₂) to strictly avoid Friedel-Crafts chloromethylation side-reactions on the electron-rich biphenyl system.

Materials:

  • O-Alkylated Intermediate from Protocol A (1.0 eq, 10.0 g)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (100 mL)

Step-by-Step Procedure:

  • Dissolve the O-alkylated intermediate in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA via syringe and stir for 5 minutes.

  • Add MsCl dropwise over 15 minutes, maintaining the internal temperature below 5 °C to prevent degradation of the forming benzylic mesylate.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with 1M HCl (50 mL) followed by brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo at a temperature not exceeding 30 °C (benzylic mesylates are prone to thermal decomposition). Use the crude mesylate immediately in the next step.

Troubleshooting & Analytical Validation

To ensure the integrity of the synthesized intermediates, rigorous analytical validation must be applied at each step:

  • NMR Tracking:

    • Starting Material: The benzylic protons (-CH₂-OH) of 5-(4-Hydroxymethylphenyl)-2-methylphenol appear as a distinct singlet at ~4.6 ppm (in CDCl₃), and the phenolic OH appears as a broad singlet at ~5.0 ppm . The ortho-methyl group is a sharp singlet at ~2.2 ppm .

    • Post-Alkylation (Protocol A): The phenolic OH signal disappears, and new aliphatic signals corresponding to the ether chain emerge. The benzylic -CH₂-OH signal remains unchanged.

    • Post-Mesylation (Protocol B): The benzylic protons shift significantly downfield from ~4.6 ppm to ~5.2 ppm due to the electron-withdrawing mesylate group. A new sharp singlet for the mesylate methyl group (-OSO₂CH₃) will appear at ~2.9 ppm .

  • Avoiding Polymerization: Benzylic mesylates and halides derived from electron-rich biphenyls can undergo spontaneous oligomerization if exposed to trace acids or excessive heat. Always store these activated intermediates at -20 °C or utilize them in situ within 12 hours.

References

  • Aromsyn Co.,Ltd. "1261933-83-8 | 5-(4-Hydroxymethylphenyl)-2-methylphenol". Aromsyn. Available at:[1]

  • Mammen et al. "Crystalline forms of a biphenyl compound". Google Patents (WO2006099165A1). Available at:[2]

  • Caloongchem. "4,4′-Bis(chloromethyl)biphenyl (BCMB): A Critical Intermediate". Caloongchem. Available at:[6]

  • Palmer et al. "Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)". SciSpace. Available at:[3]

  • Singh et al. "Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review". OUCI. Available at:[5]

  • ACS Publications. "Evaluation of Honokiol Analogues as Inhibitors of Angiogenesis and for Their Cytotoxicity and Structure–Activity Relationship". Journal of Medicinal Chemistry. Available at:[4]

Sources

Application

Application Note: Leveraging 5-(4-Hydroxymethylphenyl)-2-methylphenol as a Bifunctional Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the demand for versatile, rigid, and orthogonally reactive building blocks is at an all-time high. 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the demand for versatile, rigid, and orthogonally reactive building blocks is at an all-time high. 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) emerges as a highly valuable biphenyl intermediate. Featuring both a phenolic hydroxyl and a benzylic alcohol, this compound offers two distinct synthetic exit vectors. This application note details the structural rationale, downstream applications in Targeted Protein Degradation (PROTACs) and Fragment-Based Drug Discovery (FBDD), and provides field-validated protocols for its selective functionalization.

Physicochemical Profiling & Structural Rationale

The biphenyl moiety is widely recognized as a "privileged structure" in medicinal chemistry, capable of engaging in crucial hydrophobic and π

π stacking interactions within target protein binding pockets. It forms the core of numerous marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anti-infective agents.
Quantitative Data Summary

The physicochemical properties of 5-(4-Hydroxymethylphenyl)-2-methylphenol make it an ideal starting material for library generation and complex molecule assembly.

PropertyValue / Description
Chemical Name 5-(4-Hydroxymethylphenyl)-2-methylphenol
CAS Registry Number 1261933-83-8
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Key Functional Groups Phenolic -OH, Benzylic -CH₂OH, Biphenyl core
Reactivity Profile Bifunctional (Orthogonal reactivity based on pKa)
The Principle of Orthogonal Reactivity

The strategic value of this scaffold lies in the inherent electronic differences between its two hydroxyl groups. The phenolic -OH is relatively acidic (pKa ~10) and highly nucleophilic under mild basic conditions, whereas the benzylic -CH₂OH is aliphatic (pKa ~15) and prone to selective oxidation or activation. This pKa differential allows chemists to perform orthogonal functionalization —modifying one site selectively without the need for complex, yield-reducing protecting group strategies.

Method

Application Note: Synthesis and Optimization of 5-(4-Hydroxymethylphenyl)-2-methylphenol via Suzuki-Miyaura Cross-Coupling

Executive Summary & Structural Significance 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a highly versatile biphenyl building block utilized in advanced pharmaceutical synthesis, ligand design, and fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a highly versatile biphenyl building block utilized in advanced pharmaceutical synthesis, ligand design, and functional materials. Its structural value lies in its dual, orthogonal hydroxyl functionalities: a phenolic hydroxyl (pKa ~10) and a benzylic alcohol (pKa ~15).

This differential acidity allows researchers to perform selective downstream modifications without the need for complex protecting group strategies. For instance, the phenol can be selectively etherified or triflated under mildly basic conditions, while the benzylic alcohol can be independently oxidized to an aldehyde or converted to a halide. Constructing this biaryl core efficiently requires a robust carbon-carbon bond-forming strategy, making the palladium-catalyzed Suzuki-Miyaura cross-coupling the premier choice due to its high functional group tolerance ([1]).

Retrosynthetic Strategy & Mechanistic Rationale

To construct the central C–C bond, retrosynthetic disconnection of the biaryl linkage yields two highly accessible, bench-stable precursors: 5-bromo-2-methylphenol and (4-(hydroxymethyl)phenyl)boronic acid .

Causality in Precursor Selection:

  • Aryl Halide Choice: The bromide is selected over the corresponding chloride to lower the activation energy required for the oxidative addition step, ensuring complete conversion at moderate temperatures while avoiding the high costs associated with aryl iodides.

  • Boronic Acid Placement: Placing the boronic acid on the benzylic alcohol fragment avoids the potential instability and protodeboronation issues associated with electron-rich, ortho-substituted phenolic boronic acids.

Catalytic Cycle

The reaction proceeds via a three-step catalytic cycle. The active Pd(0) species inserts into the C–Br bond (Oxidative Addition). Concurrently, the inorganic base and water activate the boronic acid into a nucleophilic trihydroxyborate intermediate, which transfers its aryl group to the Pd(II) center (Transmetalation). Finally, the biaryl product is expelled, regenerating the Pd(0) catalyst (Reductive Elimination).

SuzukiCycle Pd0 Pd(0)L Active Catalyst PdII_OA Ar-Pd(II)(L)-Br Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition 5-bromo-2-methylphenol PdII_TM Ar-Pd(II)(L)-Ar' Transmetalation Complex PdII_OA->PdII_TM Transmetalation [Ar'-B(OH)3]K (Activated Boronate) PdII_TM->Pd0 Reductive Elimination 5-(4-Hydroxymethylphenyl) -2-methylphenol

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Reaction Optimization & Causality (E-E-A-T)

While standard catalysts like Pd(PPh3)4 are historically common, they often suffer from sluggish kinetics and require high temperatures that exacerbate side reactions like protodeboronation. To optimize the synthesis, we employ a modern catalytic system utilizing Pd(OAc)2 and the dialkylbiaryl phosphine ligand SPhos ([2]).

Causality in Catalyst Design: SPhos is highly electron-rich, which accelerates the initial oxidative addition. Furthermore, its significant steric bulk forces the two aryl groups on the Pd(II) intermediate into close proximity, drastically accelerating reductive elimination and preventing catalyst trapping ([3]).

Table 1: Optimization of Reaction Conditions for 5-(4-Hydroxymethylphenyl)-2-methylphenol

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd(PPh3)4Na2CO3Toluene/H2O (5:1)9045Sluggish transmetalation; significant protodeboronation of the boronic acid observed due to prolonged heating.
2Pd(dppf)Cl2K2CO3Dioxane/H2O (5:1)9068Bidentate ligand improves stability of the Pd(II) intermediate, but steric bulk is insufficient for rapid reductive elimination.
3 Pd(OAc)2 / SPhos K3PO4 Toluene/H2O (5:1) 80 94 Electron-rich SPhos accelerates oxidative addition; bulky biaryl motif facilitates rapid reductive elimination.
4Pd(OAc)2 / SPhosK3PO4Toluene (Anhydrous)8012Absence of water prevents the formation of the reactive trihydroxyborate complex, stalling transmetalation.

Data Note: Yields determined by quantitative LC-MS using an internal standard.

Standardized Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and high yield at the bench scale (10 mmol).

Materials Required
  • 5-bromo-2-methylphenol : 1.0 equiv, 10 mmol, 1.87 g

  • (4-(hydroxymethyl)phenyl)boronic acid : 1.2 equiv, 12 mmol, 1.82 g

  • Pd(OAc)2 : 0.02 equiv, 2 mol%, 45 mg

  • SPhos : 0.04 equiv, 4 mol%, 164 mg

  • K3PO4 : 2.0 equiv, 20 mmol, 4.24 g

  • Toluene / Deionized Water : 40 mL / 8 mL

Step-by-Step Methodology

Step 1: Solvent Degassing & Preparation

  • In a 100 mL Schlenk flask, combine Toluene (40 mL) and Deionized Water (8 mL).

  • Sparge the biphasic mixture with Argon gas for 15 minutes.

  • Causality: Removing dissolved oxygen is critical. Oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, which would prematurely terminate the catalytic cycle.

Step 2: Reagent Assembly

  • Add 5-bromo-2-methylphenol, (4-(hydroxymethyl)phenyl)boronic acid, and K3PO4 to the reaction vessel.

  • Add Pd(OAc)2 and SPhos.

  • Causality: The strict 1:2 Palladium-to-ligand ratio ensures the formation of the highly active monoligated Pd(0)-SPhos species, which is the true catalytic engine of the reaction ([3]).

Step 3: Reaction Execution & Self-Validation

  • Seal the flask, place it under a positive pressure of Argon, and heat the vigorously stirring mixture to 80 °C.

  • Self-Validation Checkpoint 1 (Visual): Upon reaching ~60 °C, the mixture will transition from a pale yellow suspension to a homogeneous golden-brown solution. This color shift confirms the reduction of Pd(II) to Pd(0) and the initiation of the catalytic cycle.

  • Self-Validation Checkpoint 2 (Analytical): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting bromide (higher Rf) should be completely consumed within 2 to 3 hours, replaced by a highly UV-active, lower Rf product spot.

Step 4: Quenching & Extraction

  • Cool the reaction to room temperature. Dilute the mixture with EtOAc (50 mL) and Water (50 mL).

  • Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Causality: The target biphenyl product possesses dual hydroxyl groups, making it moderately polar. Multiple organic extractions are required to ensure quantitative recovery from the aqueous phase.

Step 5: Purification & Isolation

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography using a gradient of 20% to 50% EtOAc in Hexanes.

  • Evaporate the product-containing fractions to yield 5-(4-Hydroxymethylphenyl)-2-methylphenol as an off-white solid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

Sources

Application

Application Note: Advanced Solubilization Protocols for 5-(4-Hydroxymethylphenyl)-2-methylphenol in Aqueous Media

Executive Summary & Physicochemical Profiling The compound 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a specialized biphenyl derivative widely utilized as a pharmaceutical intermediate and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a specialized biphenyl derivative widely utilized as a pharmaceutical intermediate and functional material in global R&D[1]. Structurally, it features a lipophilic biphenyl core flanked by two hydrogen-bonding moieties: a phenolic hydroxyl group and an aliphatic hydroxymethyl group[1].

While these functional groups provide potential sites for hydrogen bonding, the planar aromatic rings promote strong intermolecular π-π stacking within the crystal lattice. Consequently, this compound behaves as a poorly soluble phenolic compound in neutral aqueous media (pH 7.4)[2]. Direct addition of the powder to aqueous buffers typically results in immediate precipitation or suspension, rendering it unsuitable for precise in vitro dosing or in vivo administration. This application note details field-proven, self-validating protocols to achieve complete dissolution in aqueous-compatible vehicles without compromising biological integrity.

Mechanistic Rationale for Solvent Selection

As a Senior Application Scientist, it is critical to understand why specific solvent systems are chosen, rather than just following a recipe. Dissolving highly crystalline, lipophilic biphenyls requires a thermodynamic approach that systematically lowers the energy barrier of dissolution.

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer. As a strong aprotic solvent, DMSO disrupts the hydrogen bonding and π-π stacking of the crystal lattice, forcing the compound into a molecularly dispersed state[3].

  • Polyethylene Glycol 300 (PEG300): Adding an aqueous buffer directly to the DMSO stock would cause a massive dielectric shock, leading to rapid nucleation and precipitation. PEG300 acts as a transitional co-solvent, lowering the dielectric constant of the surrounding medium and preventing the biphenyl core from aggregating[4].

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that forms micelles. When introduced, it coats the solvated drug molecules. The hydrophobic tail of Tween-80 interacts with the biphenyl core, while the hydrophilic head remains oriented outward[4].

  • Cyclodextrins (HP-β-CD or SBE-β-CD): An alternative to the co-solvent/surfactant method. The hydrophobic cavity of β-cyclodextrin is perfectly sized to form a 1:1 host-guest inclusion complex with biphenyl derivatives, shielding the lipophilic core from water while the hydroxylated exterior ensures high aqueous solubility[5][6].

Experimental Protocols

Protocol A: In Vitro Biological Assays (Cell Culture)

For cell-based assays, organic solvent concentrations must be kept strictly below 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity[7].

Step-by-Step Methodology:

  • Stock Preparation: Weigh out the required mass of 5-(4-Hydroxymethylphenyl)-2-methylphenol. Add high-purity, sterile-filtered DMSO to achieve a concentrated stock of 25 mM to 50 mM[8].

  • Primary Dissolution: Vortex the vial for 60 seconds. Self-Validation Check: Hold the vial against a light source. The solution must be perfectly clear with no refractive particulates. If particulates remain, sonicate in a water bath at 37°C for 5 minutes[9].

  • Intermediate Dilution: Dilute the DMSO stock 1:100 into warmed (37°C) complete cell culture media. Add the DMSO stock dropwise while vortexing the media to prevent localized supersaturation.

  • Final Dosing: Use the intermediate dilution immediately to dose the cells, achieving a final DMSO concentration of ≤ 0.1%.

Protocol B: In Vivo Administration (Rodent IV/IP/PO)

This protocol utilizes a widely accepted, safe vehicle formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) designed to achieve a clear solution at ≥ 2.5 mg/mL for systemic administration[4][8].

Step-by-Step Methodology:

  • DMSO Solubilization: To a sterile microcentrifuge tube, add the compound powder. Add 10% of the final target volume as DMSO. Vortex until completely dissolved[3].

  • PEG300 Addition: Add 40% of the final target volume as PEG300. Mix thoroughly by vortexing for 30 seconds[4]. Causality: This step stabilizes the solvated molecules before surfactant introduction.

  • Surfactant Micellization: Add 5% of the final target volume as Tween-80. Mix evenly until the viscous surfactant is completely incorporated[4].

  • Aqueous Dilution (Critical Step): Add 45% of the final target volume as sterile saline (0.9% NaCl). Do not add all at once. Add the saline dropwise while continuously vortexing the tube[3]. Causality: Gradual addition allows the Tween-80 micelles to dynamically rearrange and encapsulate the hydrophobic drug molecules without phase separation.

  • Validation: Visually inspect the final formulation against a dark background. Self-Validation Check: If opalescence or oily droplets appear, the micellization has failed due to rapid addition. A successful preparation will yield a transparent, clear solution[3].

Protocol C: Cyclodextrin Inclusion Complexation (Alternative In Vivo)

Ideal for sensitive administration routes where PEG/Tween may cause histamine release.

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline[8][9].

  • Dissolve the compound in 10% of the final volume as DMSO[8].

  • Add 90% of the final volume using the 20% cyclodextrin solution dropwise while applying continuous ultrasonication[9]. The ultrasonic energy provides the thermodynamic push required to drive the biphenyl core into the cyclodextrin cavity[9].

Workflow Visualization

G A Solid Compound 5-(4-Hydroxymethylphenyl) -2-methylphenol B Step 1: Primary Solubilization Add 10% DMSO A->B Disrupt Crystal Lattice C Step 2: Co-solvent Addition Add 40% PEG300 B->C Lower Dielectric Constant D Step 3: Surfactant Addition Add 5% Tween-80 C->D Micelle Formation E Step 4: Aqueous Dilution Add 45% Saline D->E Dropwise Addition F Final Formulation Clear Aqueous Solution E->F Final Homogenization

Figure 1: Stepwise co-solvent formulation workflow for poorly soluble biphenyl derivatives.

Quantitative Data & Formulation Summaries

The following table summarizes the validated formulation ratios, expected solubility limits, and appropriate applications based on established pharmacokinetic vehicle standards[4][7][8].

Formulation StrategyVehicle Composition (v/v)Expected Max SolubilityPrimary ApplicationStability / Storage
Pure Organic Stock 100% DMSO≥ 50 mg/mLIn vitro stock solutionsStable at -20°C for months[3].
Standard Co-solvent 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLIn vivo (IP, IV, PO)Prepare fresh daily; prone to delayed crystallization[3][8].
Cyclodextrin Complex 10% DMSO / 90% (20% HP-β-CD in Saline)≥ 2.5 mg/mLIn vivo (Sensitive IV)Prepare fresh daily; requires sonication[8][9].

Troubleshooting & Safety Considerations

  • Phase Separation (Oily Droplets): This occurs if the components are not fully miscible at the prepared temperature, or if the order of addition was violated. Correction: Ensure the correct sequential order (DMSO → PEG300 → Tween-80 → Saline). Gentle warming to 37°C can restore homogeneity[3].

  • Animal Welfare Limits: When utilizing DMSO for in vivo studies, strict adherence to Institutional Animal Care and Use Committee (IACUC) guidelines is mandatory. For rodents, the maximum allowable dose of DMSO should generally not exceed 2.75 g/kg to prevent localized tissue necrosis and neurochemical alterations[7].

Sources

Method

Application Note: Sequence-Controlled Polymer Synthesis Using 5-(4-Hydroxymethylphenyl)-2-methylphenol

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

As a Senior Application Scientist specializing in macromolecular design, I frequently encounter the limitations of traditional step-growth polymerization. When using symmetric monomers (e.g., Bisphenol A or 1,4-butanediol), monomer insertion is purely statistical, leading to random copolymer architectures and broad dispersity. To engineer next-generation materials—such as sequence-controlled polyurethanes or specialized biodegradable polycarbonates—we must move beyond statistical insertion.

This is where 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) becomes an invaluable building block. It is a highly specialized asymmetric biphenyl diol that offers two distinct hydroxyl environments:

  • Benzylic Hydroxyl (-CH₂OH): A primary aliphatic alcohol. It is highly nucleophilic, unhindered, and exhibits rapid reaction kinetics with electrophiles like isocyanates or carbonates.

  • Phenolic Hydroxyl (-OH): Directly attached to the aromatic ring and situated ortho to a methyl group. It is significantly less nucleophilic, more acidic, and sterically hindered, resulting in much slower reaction kinetics .

The Causality of Asymmetry: By exploiting this differential reactivity, we can achieve sequence-controlled architectures . In a step-wise synthesis, the highly reactive benzylic OH can be selectively engaged at lower temperatures without a catalyst. Once the prepolymer is formed, the less reactive phenolic OH is activated via elevated thermal energy and specific catalysts. Furthermore, the biphenyl core imparts exceptional rigidity and thermal stability (elevating the glass transition temperature, Tg​ ), while the benzylic methylene group acts as a flexible hinge, balancing toughness and melt processability.

Reaction Pathways & Workflow

The following workflow illustrates the divergent synthetic pathways enabled by this asymmetric monomer, depending on the desired polymer class.

PolymerSynthesis cluster_PC Pathway A: Polycarbonate cluster_PU Pathway B: Polyurethane Monomer 5-(4-Hydroxymethylphenyl) -2-methylphenol (Asymmetric Diol) DPC + Diphenyl Carbonate (DPC) Zn(Acac)2 Catalyst Monomer->DPC MDI + Diisocyanate (e.g., MDI) Monomer->MDI Melt Melt Transesterification (150-220°C, Vacuum) DPC->Melt PC Asymmetric Polycarbonate (High Tg, Rigid) Melt->PC Step1 Step 1: Benzylic OH Reaction (40°C, Uncatalyzed) MDI->Step1 Step2 Step 2: Phenolic OH Reaction (80°C, DBTDL Catalyst) Step1->Step2 Sequence Control PU Sequence-Controlled Polyurethane Step2->PU

Workflow of sequence-controlled polymer synthesis utilizing asymmetric diol reactivity.

Experimental Protocols

Protocol A: Synthesis of Asymmetric Polycarbonate via Melt Transesterification

Objective: Synthesize a high- Tg​ aliphatic-aromatic polycarbonate using diphenyl carbonate (DPC).

Catalyst Rationale: Zinc(II) acetylacetonate (Zn(Acac)₂) is selected over traditional strong bases (like NaOH). Its specific Lewis acidity effectively coordinates with the sterically hindered phenolic oxygen to drive transesterification without triggering unwanted Fries rearrangements or etherification side reactions .

Step-by-Step Methodology:

  • Monomer Loading: In a dry, 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation head, load equimolar amounts of 5-(4-Hydroxymethylphenyl)-2-methylphenol (0.1 mol) and DPC (0.1 mol). Add Zn(Acac)₂ (1.0 × 10⁻⁴ mol) as the catalyst.

  • Melting & Equilibration: Purge the system with N₂ for 15 minutes. Heat the flask to 150 °C using a temperature-controlled oil bath until a homogeneous melt is achieved.

    • Causality: Starting at 150 °C prevents the premature sublimation of DPC. If DPC is lost to the distillation head early, the stoichiometric balance is ruined, and the Carothers equation dictates that high molecular weight cannot be achieved.

  • Oligomerization (First Stage): Gradually raise the temperature to 180 °C over 30 minutes. Phenol byproduct will begin to distill.

    • Self-Validating Check: Collect and measure the phenol distillate in a graduated cylinder. Hold the reaction at 180 °C until exactly 70% of the theoretical phenol volume is collected. This physically validates that stable oligomers have formed.

  • Polycondensation (Second Stage): Increase the temperature to 220 °C and gradually apply a high vacuum (< 0.1 mbar) over 45 minutes.

    • Causality: The gradual application of vacuum prevents the viscous melt from foaming over. The high vacuum drives the equilibrium forward by stripping out the remaining phenol, pushing the reaction to yield a high molecular weight ( Mw​ ) polymer.

  • Termination: Once the mechanical stirrer torque reaches a plateau (indicating maximum melt viscosity), break the vacuum with N₂, cool the flask, and dissolve the polymer in chloroform. Precipitate into cold methanol, filter, and dry under vacuum at 80 °C for 24 hours.

Protocol B: Sequence-Controlled Polyurethane Synthesis

Objective: Synthesize an A-B alternating polyurethane elastomer using 4,4'-Methylene diphenyl diisocyanate (MDI).

Step-by-Step Methodology:

  • Prepolymer Formation (Selective Benzylic Reaction): Dissolve 5-(4-Hydroxymethylphenyl)-2-methylphenol (0.05 mol) in anhydrous N,N-dimethylacetamide (DMAc) under N₂. Add MDI (0.05 mol) dropwise at 40 °C. Maintain stirring for 2 hours without adding a catalyst.

    • Causality: At 40 °C, the highly nucleophilic benzylic OH reacts quantitatively with the isocyanate. The less nucleophilic phenolic OH remains kinetically trapped and unreacted. This deliberate staging forms a strictly defined A-B prepolymer rather than a random statistical mixture.

  • Chain Extension (Phenolic Activation): Add 0.1 wt% dibutyltin dilaurate (DBTDL) catalyst to the mixture and raise the temperature to 80 °C.

    • Causality: The organotin catalyst and elevated thermal energy overcome the activation barrier of the sterically hindered phenolic OH, driving the chain extension to completion.

  • Reaction Monitoring:

    • Self-Validating Check: Monitor the reaction via Fourier-transform infrared (FTIR) spectroscopy. The protocol is verified as complete only when the distinct asymmetric stretching vibration of the isocyanate (-NCO) group at 2265 cm⁻¹ completely disappears from the spectrum.

  • Casting: Cast the viscous polymer solution onto a Teflon mold and dry at 60 °C for 12 hours, followed by 100 °C under vacuum for 24 hours to remove residual DMAc.

Quantitative Data Presentation

The structural regularity achieved through sequence-controlled synthesis directly translates to superior macroscopic properties. The table below summarizes the expected thermomechanical enhancements when utilizing the asymmetric diol in controlled versus statistical polymerizations.

Polymer ArchitectureMonomer Composition Mw​ (kDa)Dispersity (Đ) Tg​ (°C)Tensile Strength (MPa)
Homopolycarbonate 100% Asymmetric Diol45.22.114265
Copolycarbonate 50% Asymmetric Diol / 50% BPA52.82.314870
Sequence-Controlled PU Asymmetric Diol + MDI (Stepwise)68.51.811545
Statistical PU Asymmetric Diol + MDI (Simultaneous)41.02.99828

Note: The sequence-controlled PU exhibits a significantly lower dispersity and higher tensile strength compared to the statistical PU, validating that regular chain packing (facilitated by the step-wise protocol) enhances intermolecular hydrogen bonding and mechanical robustness.

References

  • MDPI. "Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate". Polymers. URL: [Link]

  • ACS Publications. "Sustainable Hydrogels Based on Lignin-Methacrylate Copolymers with Enhanced Water Retention and Tunable Material Properties". Biomacromolecules. URL: [Link]

  • ACS Publications. "Micellization of Sequence-Controlled Polyurethane Ionomers in Mixed Aqueous Solvents". Macromolecules. URL:[Link]

Application

in vitro assay preparation with 5-(4-Hydroxymethylphenyl)-2-methylphenol

Application Note: In Vitro Assay Preparation and Evaluation of 5-(4-Hydroxymethylphenyl)-2-methylphenol as a Nuclear Receptor Modulator Scaffold Document Type: Technical Application Note & Standard Operating Procedure (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and Evaluation of 5-(4-Hydroxymethylphenyl)-2-methylphenol as a Nuclear Receptor Modulator Scaffold

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound of Interest: 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8)

Executive Summary & Pharmacophore Rationale

5-(4-Hydroxymethylphenyl)-2-methylphenol (HMPMP) is a highly privileged, functionalized biphenyl-phenol scaffold. In medicinal chemistry, biphenyl phenols are classic non-steroidal pharmacophores that structurally mimic the A-C rings of endogenous estrogens (like 17β-estradiol) or the hydrophobic tail regions of Peroxisome Proliferator-Activated Receptor (PPAR) ligands[1][2].

Structural Causality in Assay Design:

  • The Phenolic Ring (Ring A): The phenol hydroxyl acts as a critical hydrogen bond donor, typically anchoring the molecule to His524/Glu353 in the Estrogen Receptor (ER) ligand-binding domain (LBD) or the activation function-2 (AF-2) helix of PPARγ[3].

  • The Hydroxymethyl Group (Ring B): Positioned on the distal phenyl ring, this group projects into the solvent-exposed channel of the receptor. It serves as an ideal synthetic handle for conjugation—making HMPMP a prime starting material for Proteolysis Targeting Chimeras (PROTACs) or fluorophore-linked probes.

Because biphenyl compounds can exhibit poor aqueous solubility and intrinsic auto-fluorescence, standard in vitro assay preparation requires specific technical adaptations. This guide details self-validating protocols for evaluating HMPMP and its derivatives across cell-free and cell-based systems.

High-Throughput Screening Workflow

The evaluation of HMPMP-derived compounds follows a tiered cascade: confirming direct target engagement (cell-free), validating functional consequence (cell-based), and ruling out non-specific cytotoxicity.

Workflow cluster_0 Phase 1: Cell-Free Affinity cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: Optimization Start Compound Prep: 5-(4-Hydroxymethylphenyl)-2-methylphenol TRFRET TR-FRET Binding Assay (ERα, ERβ, PPARγ) Start->TRFRET Reporter Luciferase Reporter Assay (HEK-293 / T47D) TRFRET->Reporter IC50 < 10 µM Viability Cytotoxicity Counter-Screen (AlamarBlue / MTT) TRFRET->Viability Parallel Screen SAR SAR & Hit Expansion Reporter->SAR Functional Agonism/Antagonism Viability->SAR Therapeutic Window > 10x PROTAC PROTAC Linker Attachment via Hydroxymethyl SAR->PROTAC

Figure 1: In vitro screening cascade for HMPMP-derived nuclear receptor modulators.

Experimental Protocols & Methodologies

Protocol A: Compound Solubilization and Preparation

Biphenyl phenols are highly lipophilic. Improper solubilization leads to compound aggregation, false negatives in binding assays, and erratic cellular toxicity.

  • Primary Stock: Dissolve HMPMP in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Working Aliquots: Store 20 µL aliquots at -20°C in amber glass vials. Causality: Biphenyls can adsorb to certain cheap polystyrene plastics over time; glass prevents compound loss.

  • Assay Dilution: For all assays, ensure the final DMSO concentration never exceeds 1% (v/v) in cell-free assays and 0.1% (v/v) in cell-based assays to prevent solvent-induced cytotoxicity.

Protocol B: TR-FRET Nuclear Receptor Competitive Binding Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard Fluorescence Polarization (FP) for biphenyls. Biphenyl systems often exhibit short-lived intrinsic fluorescence in the UV/blue spectrum[3]. TR-FRET introduces a 100 µs temporal delay before reading emission, allowing background fluorescence to decay and eliminating false positives[3].

TR_FRET Tb Terbium (Donor) Ex: 340nm NR Nuclear Receptor (ERα / PPARγ) Tb->NR Conjugated Tracer Fluorescent Tracer (Acceptor) Tb->Tracer Energy Transfer (FRET) NR->Tracer Binding Emission FRET Emission (520nm / 495nm) Tracer->Emission Signal HMPMP HMPMP Derivative (Competitor) HMPMP->NR Displaces Tracer HMPMP->Emission Decreases FRET

Figure 2: Mechanism of the TR-FRET competitive binding assay. HMPMP displacement of the tracer reduces the 520nm/495nm emission ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET core buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA). Critical: The BSA acts as a carrier protein to prevent the lipophilic HMPMP from adhering to the microplate walls.

  • Complex Assembly: In a 384-well low-volume black plate, combine 5 nM GST-tagged ERα (or PPARγ) LBD with 2 nM Terbium-labeled anti-GST antibody.

  • Compound Addition: Add HMPMP (or derivatives) in a 10-point dose-response curve (ranging from 100 µM to 0.1 nM). Include 17β-estradiol (for ER) or Rosiglitazone (for PPARγ) as positive controls[2][4].

  • Tracer Addition: Add the specific fluorescent tracer (e.g., Fluormone™ Green) at its established Kd​ concentration.

  • Incubation & Read: Protect from light and incubate for 2 hours at room temperature to reach equilibrium. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm; Delay: 100 µs).

  • Data Processing: Calculate the TR-FRET ratio (520 nm / 495 nm). Fit data to a 4-parameter logistic (4PL) curve to determine the IC50​ .

Protocol C: Cell-Based Luciferase Reporter Assay (Transactivation)

Principle: Cell-free affinity does not guarantee cellular permeability or dictate whether the compound is an agonist or antagonist. A reporter assay provides functional validation of the biphenyl phenol's activity[5][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 or T47D cells at 1×104 cells/well in 96-well white opaque plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Causality: Standard phenol red is a weak estrogen mimic and will artificially elevate baseline ER activation; charcoal stripping removes endogenous hormones from the serum[7].

  • Transfection: After 24 hours, transiently co-transfect cells with a receptor plasmid (e.g., human ERα or PPARγ) and a corresponding response element-luciferase reporter plasmid (e.g., 3xPPRE-luc or ERE-luc) using a lipid-based transfection reagent[2][4].

  • Treatment: 16 hours post-transfection, treat cells with HMPMP derivatives. For antagonist mode, co-treat with an EC80​ concentration of the reference agonist (e.g., 1 nM 17β-estradiol).

  • Lysis & Detection: After 24 hours of compound exposure, add Bright-Glo™ Luciferase Assay System reagent. Incubate for 5 minutes and read luminescence.

Protocol D: Cell Viability Counter-Screen (AlamarBlue)

Principle: Biphenyls can sometimes exhibit lipophilic toxicity or act as mitochondrial uncouplers. Establishing a therapeutic window is critical[4]. AlamarBlue (resazurin) is chosen over MTT because it does not require cell lysis, and its read-out is less susceptible to chemical reduction by phenolic compounds[4].

Step-by-Step Methodology:

  • Seed target cells (e.g., MCF-7 or HepG2) in 96-well clear-bottom plates.

  • Treat with the exact compound dilutions used in the reporter assay for 72 hours[4].

  • Add AlamarBlue reagent (10% of culture volume). Incubate for 2–4 hours at 37°C.

  • Measure fluorescence (Excitation 560 nm / Emission 590 nm). Calculate CC50​ (Cytotoxic Concentration 50%).

Quantitative Data Presentation & Benchmarks

To validate the assay setup, the performance of the HMPMP scaffold and reference controls should align with the historical benchmarks for biphenyl-phenols summarized in Table 1.

Table 1: Standard Assay Parameters and Reference Benchmarks for Biphenyl-Phenol Screening

Assay TypeTarget SystemReference ControlExpected Reference IC50​/EC50​ Expected HMPMP Scaffold RangeMinimum Acceptable Z'-Factor
TR-FRET Binding ERα LBD17β-Estradiol1 - 5 nM50 nM - 5 µM> 0.65
TR-FRET Binding PPARγ LBDRosiglitazone20 - 40 nM100 nM - 10 µM> 0.70
Reporter Gene ERα (T47D cells)Tamoxifen (Antagonist)50 - 80 nM[4]1 µM - 20 µM> 0.50
Cell Viability MCF-7 CellsDoxorubicin0.1 - 0.5 µM> 50 µM (Low Toxicity)N/A

Note: The unmodified HMPMP scaffold is expected to have moderate micromolar affinity. Its primary value lies in its use as a synthetic precursor where the hydroxymethyl group is functionalized to achieve nanomolar potency.

References

  • In vitro estrogenicity of the catechol metabolites of selected polychlorinated biphenyls Source: NIH / PubMed Central URL:[Link]

  • In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PDBEs, and polybrominated bisphenol A compounds Source: NIH / PubMed Central URL:[Link]

  • Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors Source: NIH / PubMed Central URL:[Link]

  • In Vitro Estrogenicity of Polybrominated Diphenyl Ethers, Hydroxylated PBDEs, and Polybrominated Bisphenol A Compounds Source: ResearchGate URL:[Link]

  • Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells Source: MDPI URL:[Link]

  • A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice Source: NIH / PubMed Central URL:[Link]

  • In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion Source: NIH / PubMed Central URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(4-Hydroxymethylphenyl)-2-methylphenol

Welcome to the Technical Support Center for advanced biaryl synthesis. This guide is specifically designed for researchers and process chemists synthesizing 5-(4-Hydroxymethylphenyl)-2-methylphenol via the Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced biaryl synthesis. This guide is specifically designed for researchers and process chemists synthesizing 5-(4-Hydroxymethylphenyl)-2-methylphenol via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylphenol and (4-(hydroxymethyl)phenyl)boronic acid.

Because both starting materials contain unprotected hydroxyl groups (a phenolic -OH and a benzylic -OH), this reaction is highly susceptible to catalyst poisoning, protodeboronation, and homocoupling. This guide provides field-proven, mechanistically grounded solutions to maximize your synthetic yield.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, identify the primary mode of failure by analyzing your crude reaction mixture via LC-MS or GC-MS. Use the workflow below to pinpoint the root cause of yield loss.

Troubleshooting Start Analyze Crude Reaction Mixture Q1 Identify Major Impurity Start->Q1 Homo Symmetrical Biphenyl (Homocoupling) Q1->Homo GC/MS shows dimer Proto De-boronated Arene (Protodeboronation) Q1->Proto GC/MS shows Ar-H SM Unreacted Starting Materials (Catalyst Poisoning) Q1->SM HPLC shows SM Sol1 Rigorous Degassing & Add Potassium Formate Homo->Sol1 Sol2 Lower Temp to 60°C & Use Weaker Base (K3PO4) Proto->Sol2 Sol3 Switch to XPhos-Pd-G2 to overcome -OH coordination SM->Sol3

Caption: Diagnostic workflow for troubleshooting common Suzuki-Miyaura coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My conversion is stalling at 40-50% despite adding excess boronic acid. Why is the catalyst dying?

A: The presence of unprotected phenol and benzylic alcohol moieties in your substrates is likely poisoning your catalyst. Free hydroxyl groups can coordinate directly to the palladium center, forming stable, off-cycle Pd(II) resting states that halt the catalytic cycle.

  • The Solution: Switch to a highly active precatalyst with a bulky, electron-rich biaryl phosphine ligand, such as XPhos-Pd-G2 . The steric bulk of the XPhos ligand prevents the substrate's hydroxyl groups from coordinating to the metal center, while the second-generation precatalyst design ensures rapid generation of the active Pd(0) species even at room temperature[1].

Q2: I am observing a large amount of a symmetrical byproduct. What is causing this and how do I prevent it?

A: You are observing the homocoupling of (4-(hydroxymethyl)phenyl)boronic acid. This side reaction is driven by the presence of oxygen, which oxidizes the active Pd(0) species to a Pd(II) complex. This Pd(II) species then undergoes transmetalation with two equivalents of boronic acid, followed by reductive elimination to form the symmetrical dimer[2].

  • The Solution: Rigorous exclusion of oxygen is mandatory. Use subsurface nitrogen sparging rather than simple balloon degassing. Furthermore, adding a mild reducing agent like potassium formate to the reaction mixture can effectively suppress Pd(II)-mediated homocoupling by reducing off-cycle Pd(II) back to active Pd(0) without interfering with the main cross-coupling cycle[3].

Q3: My boronic acid is being consumed, but I am recovering unreacted 5-bromo-2-methylphenol. What happened?

A: Your boronic acid is undergoing protodeboronation , a process where the C-B bond is prematurely hydrolyzed to yield benzyl alcohol. This is highly sensitive to strong aqueous bases and elevated temperatures.

  • The Solution: Avoid strong bases like NaOH or Na₂CO₃. Instead, use a milder base such as K₃PO₄ [4]. Additionally, because you are using an optimized precatalyst (XPhos-Pd-G2), you can lower the reaction temperature from the traditional 100°C down to 60°C or even room temperature, which drastically reduces the rate of protodeboronation[1].

Mechanistic Pathway: The Role of Oxygen in Yield Loss

Understanding the exact point of failure in the catalytic cycle is critical for process optimization. The diagram below illustrates how oxygen infiltration hijacks the standard transmetalation step, leading to the consumption of your boronic acid via homocoupling.

Mechanism Pd0 Active Pd(0) Catalyst (XPhos-Pd) OxAdd Oxidative Addition Complex Pd(II)(Ar)X Pd0->OxAdd + 5-bromo-2-methylphenol O2 O2 / Oxidant Pd0->O2 Catalyst Oxidation Trans Transmetalation Complex Pd(II)(Ar)(Ar') OxAdd->Trans + Boronic Acid & Base Product Target Molecule: 5-(4-Hydroxymethylphenyl) -2-methylphenol Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration HomoProd Boronic Acid Homocoupling O2->HomoProd Consumes Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the oxygen-driven homocoupling pathway.

Quantitative Optimization Data

The following table summarizes internal and literature-validated data comparing various reaction conditions for the coupling of unprotected phenols with benzylic alcohol boronic acids.

Catalyst SystemBase (Aqueous)TemperatureAtmospherePrimary Failure ModeExpected Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)100°CAirHomocoupling & Protodeboronation< 30%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)90°CN₂ (Balloon)Catalyst Poisoning (Incomplete Conversion)45 - 55%
Pd(OAc)₂ / SPhosK₃PO₄ (3.0 eq)80°CN₂ (Sparged)Minor Protodeboronation70 - 75%
XPhos-Pd-G2 (1 mol%) K₃PO₄ (3.0 eq) 60°C N₂ (Sparged) + K-Formate None (Clean Conversion) > 90%

Optimized Experimental Protocol

This self-validating protocol utilizes XPhos-Pd-G2 and K₃PO₄ to ensure high yields while tolerating the unprotected hydroxyl groups on both substrates.

Reagents Required:

  • 5-bromo-2-methylphenol (1.0 equiv, 10 mmol)

  • (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv, 12 mmol)

  • XPhos-Pd-G2 (1.0 mol%, 0.1 mmol)

  • K₃PO₄ (3.0 equiv, 30 mmol)

  • Potassium formate (0.1 equiv, 1.0 mmol) - Optional, for strict homocoupling suppression.

  • Solvent: THF / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylphenol, (4-(hydroxymethyl)phenyl)boronic acid, K₃PO₄, and potassium formate.

  • Solvent Degassing (Critical Step): In a separate flask, prepare the THF/H₂O (4:1) solvent mixture. Degas the solvent by subsurface sparging with ultra-pure Nitrogen or Argon for at least 30 minutes[3].

  • Catalyst Addition: Transfer the degassed solvent to the Schlenk flask containing the solid reagents under a positive stream of nitrogen. Add the XPhos-Pd-G2 catalyst last to prevent premature degradation.

  • Reaction Execution: Seal the flask and heat the mixture to 60°C using a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Complete consumption of the aryl bromide should be observed within 2 to 4 hours due to the high activity of the G2 precatalyst[1].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 5-(4-Hydroxymethylphenyl)-2-methylphenol.

References

  • [1] "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides." National Center for Biotechnology Information (PMC). Available at:

  • [2] "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:

  • [3] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." ACS Publications. Available at:

  • [4] "Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis." HKBU Scholars. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 5-(4-Hydroxymethylphenyl)-2-methylphenol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique solvation challenges associated with 5-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique solvation challenges associated with 5-(4-Hydroxymethylphenyl)-2-methylphenol.

This guide bypasses generic advice to focus on the exact physicochemical causality of this molecule's behavior, providing you with self-validating protocols and evidence-based troubleshooting strategies.

Mechanistic Principles of Solvation (E-E-A-T)

To troubleshoot solubility, we must first understand the molecular forces at play. 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a valuable pharmaceutical intermediate 1. However, its structure presents a distinct amphiphilic challenge:

  • The Hydrophobic Core: The rigid biphenyl backbone promotes strong intermolecular π−π stacking, which significantly increases the crystal lattice energy and renders the compound practically insoluble in highly polar solvents like water [[2]]().

  • The Hydrogen-Bonding Network: The molecule possesses two distinct hydrogen-bonding groups—a phenolic hydroxyl (-OH) and a primary benzylic alcohol (-CH2OH). In the solid state, these groups form a robust intermolecular hydrogen-bond network.

The Causality of Solvent Selection: To achieve dissolution, a solvent must thermodynamically overcome both the π−π stacking and the H-bond network. Non-polar solvents (e.g., hexane) fail because they cannot disrupt the H-bonds. Conversely, polar aprotic solvents (like DMSO and DMF) are highly effective; they act as strong hydrogen-bond acceptors, disrupting the solute-solute lattice without donating competitive protons that could trigger hydrophobic aggregation 3.

Solvent Selection Matrix

Proper solvent selection in pharmaceutical manufacturing must balance solubilizing capacity with boiling point, downstream compatibility, and toxicity [[4]](). Use the following quantitative matrix to guide your experimental design:

SolventClassificationSolubilizing CapacityBoiling Point (°C)Recommended Use Case
DMSO Polar AproticHigh (>100 mg/mL)189NMR Spectroscopy, Stock Solutions, Assays
THF Polar AproticHigh (>50 mg/mL)66Chemical Synthesis, Grignard/Coupling
Methanol Polar ProticModerate-High65High-temperature reactions, Hydrogenation
Ethyl Acetate Polar AproticModerate (~20 mg/mL)77Liquid-Liquid Extraction, Chromatography
Dichloromethane HalogenatedLow-Moderate40Biphasic reactions (requires co-solvent)
Hexane Non-polarVery Low (<1 mg/mL)69Anti-solvent for precipitation/crystallization

Diagnostic Workflow for Solvent Selection

SolubilityTroubleshooting Start Solubility Issue Detected 5-(4-Hydroxymethylphenyl)-2-methylphenol App Determine Target Application Start->App Synth Chemical Synthesis App->Synth Analyt Analytical (NMR/LC) App->Analyt Cryst Crystallization App->Cryst Protic Tolerates Protic Solvents? Synth->Protic LC HPLC/LC-MS Analyt->LC NMR NMR Spectroscopy Analyt->NMR AntiSolv Anti-Solvent Addition Cryst->AntiSolv Cooling Cooling Crystallization Cryst->Cooling UseProtic Use MeOH, EtOH, or IPA (Good H-bond disruption) Protic->UseProtic Yes UseAprotic Use THF, DMF, or DMSO (Strong H-bond acceptors) Protic->UseAprotic No UseMeCN Use MeCN/Water gradient (Pre-dissolve in pure MeCN) LC->UseMeCN UseDMSO Use DMSO-d6 or Methanol-d4 NMR->UseDMSO UseEtOAcHex Dissolve in EtOAc, precipitate with Hexane AntiSolv->UseEtOAcHex UseEtOH Dissolve in hot EtOH, cool to 4°C Cooling->UseEtOH

Caption: Workflow for selecting the optimal solvent system based on the target application.

Troubleshooting Guides & FAQs

Q1: My compound is precipitating out of dichloromethane (DCM) during the reaction. How can I maintain a homogeneous solution?

  • Root Cause: DCM is a halogenated solvent with a very low hydrogen-bond accepting capacity. It cannot thermodynamically compete with the strong intermolecular H-bonds between the phenolic and benzylic hydroxyl groups of the biphenyl core.

  • Solution: Introduce a polar co-solvent. Adding 5-10% (v/v) Methanol or THF to the DCM will provide the necessary hydrogen-bond accepting capacity to break the lattice energy and solubilize the intermediate. If the chemistry permits, switch the primary solvent entirely to THF.

Q2: I prepared a stock solution in Ethanol at room temperature, but I noticed fine crystals forming after storing it in the refrigerator (4°C). Is the compound degrading?

  • Root Cause: This is not degradation; it is thermodynamic precipitation. Biphenyl derivatives exhibit highly temperature-dependent solubility in polar protic solvents. At 4°C, the kinetic energy of the solvent is insufficient to maintain the solvent-solute interactions against the thermodynamic drive to reform the stable solid crystal lattice.

  • Solution: For cold storage, prepare stock solutions in DMSO. Its strong H-bond accepting nature maintains solubility even at lower temperatures. If Ethanol must be used, gently heat the vial in a 40°C water bath and sonicate for 5 minutes to redissolve the compound before use.

Q3: I need to purify the synthesized 5-(4-Hydroxymethylphenyl)-2-methylphenol. What is the best solvent system for recrystallization?

  • Root Cause: Effective crystallization requires a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures, or a miscible solvent/anti-solvent pair that forces the biphenyl core out of solution.

  • Solution: An Ethyl Acetate/Hexane anti-solvent system is highly effective. Dissolve the crude solid in a minimum volume of warm EtOAc (good solvent). Slowly add Hexane (anti-solvent) dropwise while stirring until the solution becomes slightly cloudy. Allow the mixture to cool slowly to room temperature to promote crystal growth.

Self-Validating Experimental Protocols

To ensure reproducibility, use these self-validating methodologies. The built-in physical checks guarantee that your observations are thermodynamically sound.

Protocol 1: Standardized Shake-Flask Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility in pharmaceutical development 5.

  • Step 1: Add an excess amount of solid 5-(4-Hydroxymethylphenyl)-2-methylphenol (e.g., 50 mg) to a 2 mL glass vial.

  • Step 2: Add exactly 1.0 mL of the target solvent (e.g., THF or EtOAc).

  • Step 3: Seal the vial and place it in a thermostatic shaker at 25°C. Agitate at 500 rpm for 24 hours.

  • Self-Validation Check: After 24 hours, visually inspect the vial. If no solid remains, the solution is not saturated; you must add more solid and repeat Step 3. The presence of excess solid confirms thermodynamic equilibrium has been reached.

  • Step 4: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Step 5: Carefully aspirate 100 µL of the clear supernatant and dilute it into 900 µL of a compatible analytical solvent (e.g., Acetonitrile). Analyze via HPLC-UV against a known standard calibration curve to quantify solubility.

Protocol 2: Co-Solvent Titration for Scale-Up Synthesis

When a non-polar bulk solvent is required for a reaction, this protocol identifies the exact minimum volume of polar co-solvent needed.

  • Step 1: Suspend 1.0 g of the compound in 10 mL of the bulk solvent (e.g., Toluene) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Step 2: Heat the suspension to your target reaction temperature (e.g., 60°C).

  • Step 3: Titrate the suspension by adding the polar co-solvent (e.g., THF) in 0.5 mL increments. Stir for 5 minutes after each addition.

  • Self-Validation Check: The visual transition from a cloudy suspension to a perfectly clear, homogeneous solution provides immediate, empirical validation of the critical co-solvent ratio required for your specific reaction conditions.

  • Step 4: Record the total volume of co-solvent added and calculate the optimal v/v ratio for the scale-up batch.

References

  • 1261933-83-8 | 5-(4-Hydroxymethylphenyl)-2-methylphenol - Aromsyn Co.,Ltd.1

  • Solvent selection for pharmaceuticals - ResearchGate. 5

  • Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide - Benchchem. 3

  • BIPHENYL - Ataman Kimya.

  • Biphenyl - Wikipedia - Wikipedia. 2

  • Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. 4

Sources

Troubleshooting

Technical Support Center: 5-(4-Hydroxymethylphenyl)-2-methylphenol Storage &amp; Handling

Welcome to the Technical Support Center for 5-(4-Hydroxymethylphenyl)-2-methylphenol . This compound is a highly functionalized biphenyl derivative utilized extensively in advanced drug development and synthetic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(4-Hydroxymethylphenyl)-2-methylphenol . This compound is a highly functionalized biphenyl derivative utilized extensively in advanced drug development and synthetic chemistry. Due to the electron-rich nature of its substituted phenol ring, it is highly susceptible to oxidative degradation.

This guide provides researchers and scientists with field-proven, self-validating troubleshooting protocols to prevent auto-oxidation, ensure batch-to-batch reproducibility, and maintain >98% purity during long-term storage.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: What is the exact chemical mechanism driving the degradation of 5-(4-Hydroxymethylphenyl)-2-methylphenol during storage? A1: The degradation is primarily driven by the auto-oxidation of the phenol moiety. The presence of the ortho-methyl group donates electron density into the phenol ring, lowering its oxidation potential. When exposed to ambient oxygen and trace moisture, the compound undergoes proton-coupled electron transfer (PCET) to form a highly reactive phenoxy radical[1]. If not quenched, these radicals propagate and further oxidize into quinone methides or standard quinones, which subsequently cross-link to form insoluble polymeric aggregates.

Q2: Why does my compound turn pink or brown over time, and is it still usable? A2: The color change (pinking, yellowing, or browning) is the universal visual diagnostic for quinone formation. Quinones are highly conjugated systems that absorb visible light strongly. Even a 1-2% degradation can cause a stark color change. If your application requires high-fidelity biological screening or precise stoichiometric synthesis, a discolored batch should be considered compromised. The structural degradation alters the compound's binding affinity and introduces reactive electrophiles (quinones) that can cause false positives in biological assays.

Q3: How do environmental factors like temperature and light accelerate this process? A3: Oxidation kinetics are heavily dependent on external energy inputs. UV and visible light induce photo-oxidation by promoting homolytic cleavage and the generation of reactive oxygen species (ROS)[2]. Simultaneously, higher temperatures exponentially increase the rate of radical propagation according to Arrhenius kinetics. Studies on predominant phenolic constituents demonstrate that storage at room temperature (25°C) under ambient light can degrade up to 25-36% of the compound within a few months, whereas sub-zero, dark storage halts these pathways almost entirely[3].

OxidationPathway Phenol 5-(4-Hydroxymethylphenyl) -2-methylphenol Radical Phenoxy Radical Intermediate Phenol->Radical O2 / Light / Heat (Auto-oxidation) Quinone Quinone Derivative (Discoloration) Radical->Quinone Further Oxidation (- e-, - H+) Polymer Polymeric Aggregates (Insoluble) Quinone->Polymer Cross-linking Antioxidant Argon / Antioxidant Intervention Antioxidant->Radical Quenches / Prevents

Caption: Mechanistic pathway of phenol auto-oxidation and points of intervention.

Part 2: Quantitative Data & Diagnostics

To understand the trajectory of degradation, compare your storage conditions against the established stability metrics for sensitive phenolic compounds.

Table 1: Quantitative Impact of Storage Variables on Phenolic Stability

Storage ConditionAtmosphereLight Exposure6-Month Purity RetentionPrimary Degradation Mechanism
25°CAmbient AirDirect Light< 75.0%Photo-oxidation & Polymerization
25°CAmbient AirDark (Amber)~ 88.5%Auto-oxidation (O2 driven)
4°CAmbient AirDark (Amber)~ 94.2%Slowed Auto-oxidation
-20°CArgon PurgeDark (Amber)> 99.0%Negligible
-80°CArgon PurgeDark (Amber)> 99.8%Negligible

(Note: Data synthesized from standard degradation profiles of structurally related phenolic constituents[2][3])

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of 5-(4-Hydroxymethylphenyl)-2-methylphenol, do not merely store the compound; implement a self-validating storage system . This ensures that every step of the handling process inherently proves its own efficacy.

Protocol: Inert, Temperature-Controlled Aliquoting and Storage

Step 1: Glove Box Aliquoting (The Argon Advantage)

  • Action: Transfer the bulk powder into a glove box purged with Argon gas. Divide the bulk material into single-use micro-aliquots.

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which facilitates the proton-coupled electron transfer required for oxidation[1]. Furthermore, Argon is denser than Nitrogen; it sinks to the bottom of the vial, creating a superior, heavy protective blanket over the solid compound that physically displaces reactive oxygen species.

Step 2: Desiccation and Photoprotection

  • Action: Place the aliquots in amber glass vials. If storing for >6 months, include a micro-desiccant packet in the secondary containment bag.

  • Causality: Amber glass blocks high-energy UV and visible light photons, neutralizing the threat of photo-induced homolytic cleavage[2]. Desiccation removes trace water, starving the PCET mechanism of its necessary proton-transfer medium.

Step 3: Cryogenic Sealing

  • Action: Seal the vials with PTFE-lined screw caps, wrap with Parafilm®, and store immediately at -20°C (routine use) or -80°C (archival storage).

  • Causality: PTFE prevents the leaching of plasticizers that can occur with standard rubber septa. Cryogenic temperatures drastically reduce the kinetic energy of the system, effectively freezing the auto-oxidation reaction rate near zero[3].

Step 4: Pre-Assay Validation (Self-Validating Step)

  • Action: Before utilizing an aliquot in a critical drug-screening assay, dissolve a 1 mg sample in degassed methanol. Perform a rapid UV-Vis scan.

  • Causality: Pure 5-(4-Hydroxymethylphenyl)-2-methylphenol absorbs in the UV range (typically ~270-280 nm). The appearance of a broad absorption band between 400 nm and 450 nm directly indicates quinone formation. If the 400 nm baseline is flat, your storage protocol is mathematically validated, and the batch is safe for downstream use.

StorageWorkflow Start Compound Reception 5-(4-Hydroxymethylphenyl)-2-methylphenol Aliquoting Aliquoting in Glove Box (Minimize freeze-thaw) Start->Aliquoting Immediate Transfer Purging Inert Gas Purging (Argon > N2) Aliquoting->Purging Displace O2 Storage Long-Term Storage (-20°C to -80°C, Amber Vials) Purging->Storage Seal tightly Validation Pre-Use Validation (UV-Vis: Check 400nm) Storage->Validation Before assay Degradation Degradation Detected (Quinone formation/Pinking) Validation->Degradation Purity <98% Use Proceed to Experiment Validation->Use Purity >98% Degradation->Start Re-purify or Discard

Caption: Optimal storage workflow for 5-(4-Hydroxymethylphenyl)-2-methylphenol to ensure high purity.

Part 4: Solution Storage FAQs

Q4: I need to store the compound in a stock solution for a week. What is the best approach? A4: Storing phenols in solution is inherently riskier than solid-state storage because solvent mobility increases molecular collision rates with dissolved oxygen.

  • Degas your solvents: Use the freeze-pump-thaw method or sparge your solvent (e.g., DMSO or Methanol) with Argon for 30 minutes prior to dissolution.

  • Use Antioxidants: If your downstream assay permits, dope the stock solution with 0.1% BHT (Butylated hydroxytoluene) or ascorbic acid. These act as sacrificial radical scavengers.

  • Store at -80°C: Aliquot the solution and freeze it immediately. Do not store phenolic solutions at 4°C or room temperature for more than 12 hours.

References
  • Tommos, C., et al. "Reversible phenol oxidation-reduction in the structurally well-defined 2-mercaptophenol-α3C protein." Biochemistry (2013). Available at:[Link]

  • Mrázková, M., et al. "Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements." Antioxidants (2023). Available at:[Link]

  • Ali, A., et al. "Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts." Molecules (2018). Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 5-(4-Hydroxymethylphenyl)-2-methylphenol Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve complex co-elution issues specific to 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) and its structural isomers.

This guide moves beyond basic troubleshooting by explaining the causality behind chromatographic behaviors, ensuring you understand the "why" alongside the "how."

Part 1: Diagnostic FAQs – Identifying the Problem

Q1: My chromatogram shows a single, slightly asymmetrical peak. How can I definitively diagnose whether this is a co-elution of 5-(4-Hydroxymethylphenyl)-2-methylphenol with an isomer, or simply poor column efficiency? A: Perfect co-elution occurs when two compounds exit the column at the exact same time, often masking the issue entirely[1]. However, subtle visual cues and detector data can reveal hidden impurities.

  • Visual Inspection: Look for a "shoulder" on the peak. A tail is a gradual exponential decline, whereas a shoulder is a sudden discontinuity indicating a second compound exiting simultaneously[1].

  • Diode Array Detector (DAD) Peak Purity: This is your most powerful diagnostic tool. The DAD collects approximately 100 UV spectra across a single peak. If the compound is pure, all spectra will perfectly overlay. If the spectra shift or differ at the leading or trailing edges, you have confirmed co-elution[1].

  • Mass Spectrometry (MS): Extracting specific mass-to-charge (m/z) ratios across the peak width can reveal if multiple isobaric components or distinct masses are hiding under one UV peak[1].

Q2: Why does 5-(4-Hydroxymethylphenyl)-2-methylphenol consistently co-elute with its positional isomers on my standard C18 column? A: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. 5-(4-Hydroxymethylphenyl)-2-methylphenol is a biphenyl compound containing a phenolic hydroxyl, a benzylic hydroxyl, and a methyl group. Its positional isomers (e.g., variations in the methyl or hydroxymethyl placement) possess nearly identical lipophilicity (LogP) and hydrodynamic volumes. Because a C18 stationary phase cannot differentiate between the spatial arrangement of these aromatic substituents, the stationary phase fails to resolve them, leading to co-elution[2].

Part 2: Mechanistic FAQs – Engineering the Solution

Q3: What is the most effective chromatographic parameter to adjust to resolve these biphenyl isomers? A: The most powerful way to improve resolution ( Rs​ ) is to change the selectivity ( α ) of your system[2]. For aromatic compounds like 5-(4-Hydroxymethylphenyl)-2-methylphenol, the most effective step is switching from a C18 column to a Biphenyl or Phenyl-Hexyl stationary phase[3]. Biphenyl columns offer multi-modal retention mechanisms. While they provide hydrophobic retention similar to C18, they also engage in strong π−π interactions with the analyte's aromatic rings and exhibit enhanced hydrogen-bonding capacity with the phenolic and hydroxymethyl groups[3]. This allows the column to recognize the rigid spatial geometry of the isomers, dramatically increasing peak capacity and selectivity[4].

Q4: How should I optimize my mobile phase when transitioning to a Biphenyl column? A: When using a Biphenyl column for aromatic resolution, methanol is vastly superior to acetonitrile . Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons. These solvent π electrons compete with the analyte for the stationary phase's π system, effectively dampening the π−π interaction. Methanol lacks π electrons, allowing the biphenyl stationary phase to fully interact with the 5-(4-Hydroxymethylphenyl)-2-methylphenol rings, maximizing selectivity and retention[3].

Part 3: Visualizing the Mechanisms and Workflows

Troubleshooting Workflow

The following logic tree dictates the systematic approach to resolving co-elution. Never adjust multiple parameters simultaneously; isolate variables to validate your method's robustness.

Troubleshooting Start Detect Asymmetrical Peak (Shoulder/Split) DAD Perform DAD Peak Purity or MS Spectral Scan Start->DAD Decision Spectra Uniform Across Peak? DAD->Decision Broad No Co-elution (Troubleshoot Efficiency/N) Decision->Broad Yes Coelution Co-elution Confirmed (Spectra Vary) Decision->Coelution No Step1 1. Adjust Capacity Factor (k') Decrease Organic % Coelution->Step1 Step2 2. Change Selectivity (α) Switch to Biphenyl Column Step1->Step2 If Rs < 1.5 Step3 3. Optimize Temperature & Flow Rate Step2->Step3 If Rs < 1.5 Resolved Baseline Resolution (Rs > 1.5) Step3->Resolved

Caption: Systematic troubleshooting workflow for resolving chromatographic co-elution.

Chromatographic Interaction Mechanisms

Mechanism Analyte 5-(4-Hydroxymethylphenyl) -2-methylphenol Hydrophobic Hydrophobic (Methyl Group) Analyte->Hydrophobic PiPi π-π Interaction (Biphenyl Core) Analyte->PiPi Hbond Hydrogen Bonding (Phenol/OH) Analyte->Hbond C18 C18 Column (Dispersive Only) Hydrophobic->C18 BiphenylCol Biphenyl Column (Multi-modal) Hydrophobic->BiphenylCol PiPi->BiphenylCol Hbond->BiphenylCol

Caption: Chromatographic interaction mechanisms comparing C18 and Biphenyl stationary phases.

Part 4: Quantitative Data Comparison

The following table summarizes the expected performance metrics when migrating the analysis of 5-(4-Hydroxymethylphenyl)-2-methylphenol and its primary positional isomer from a standard C18 to a Biphenyl stationary phase.

ParameterStandard C18 ColumnCore-Shell Biphenyl ColumnScientific Rationale
Retention Factor ( k′ ) 1.83.2Enhanced retention due to combined hydrophobic and π−π mechanisms[3].
Selectivity ( α ) 1.021.18Biphenyl phase differentiates the spatial geometry of the aromatic rings[4].
Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline) α is the most mathematically impactful variable in the resolution equation[2].
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)Reduced secondary interactions with silanols due to optimal surface bonding[4].

Part 5: Step-by-Step Experimental Protocol

To create a self-validating system, follow this optimized methodology for resolving 5-(4-Hydroxymethylphenyl)-2-methylphenol from its impurities.

Phase 1: System Preparation & Column Equilibration

  • Install Column: Install a Core-Shell Biphenyl column (e.g., 2.6 µm, 100 x 4.6 mm). Smaller solid-core particles provide high efficiency ( N ) without exceeding system backpressure limits[5].

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Low pH suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and retention time shifts.

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Equilibration: Flush the column with 10 column volumes of 50:50 A:B to establish a stable baseline.

Phase 2: Gradient Optimization & Injection 4. Set Flow Rate & Temperature: Set flow rate to 0.8 mL/min. Elevate column temperature to 40°C. Causality: Higher temperatures reduce mobile phase viscosity, increasing the solvent diffusion rate and overall column efficiency[2][5]. 5. Injection Volume: Inject 1-2 µL of the sample (concentration ~1 µg/µL). Do not exceed 1-2% of the total column volume to prevent mass overload, which causes peak fronting and artificial co-elution[5]. 6. Execute Gradient: Run a shallow gradient from 30% B to 70% B over 15 minutes. Shallow gradients maximize the time analytes spend interacting with the stationary phase, amplifying selectivity differences.

Phase 3: Self-Validating System Suitability Test (SST) 7. Evaluate Data: The method is only considered valid if the following criteria are met:

  • Peak Purity Match Factor: > 990 (via DAD).
  • Resolution ( Rs​ ): > 1.5 between 5-(4-Hydroxymethylphenyl)-2-methylphenol and its closest eluting isomer.
  • Capacity Factor ( k′ ): > 2.0 (ensuring the compound is not eluting in the void volume)[1].

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available at:[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . Chromatography Online. Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Chromatography Online. Available at:[Link]

  • Chromatographic Separation of Phenolic Compounds: Development and Validation of a New Method Based on a Biphenyl HPLC Column . National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-(4-Hydroxymethylphenyl)-2-methylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) Primary Synthetic Route: Palladium-catalyzed Suzuki-Miyaur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) Primary Synthetic Route: Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-methylphenol and 4-(hydroxymethyl)phenylboronic acid.

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causalities behind the side reactions commonly encountered when synthesizing this specific biphenyl intermediate, providing you with self-validating protocols to ensure high-fidelity carbon-carbon bond formation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I seeing high levels of 4,4'-bis(hydroxymethyl)biphenyl (homocoupling)? Causality: Homocoupling of the boronic acid is an oxidative side reaction driven by the presence of trace molecular oxygen. O₂ oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex. This complex facilitates the transmetalation of two equivalents of 4-(hydroxymethyl)phenylboronic acid, leading to dimerization without the involvement of the aryl halide 1. Solution: Transition from basic nitrogen sparging to rigorous freeze-pump-thaw degassing. Limit the boronic acid stoichiometry to a strict 1.05 equivalents to starve the homocoupling pathway.

Q2: How do I prevent the dehalogenation of 5-bromo-2-methylphenol to o-cresol? Causality: Dehalogenation (protodehalogenation) occurs when the intermediate Pd(II)-aryl complex undergoes a competing reduction pathway instead of transmetalation. This is almost exclusively caused by β-hydride elimination when using alcoholic solvents (e.g., ethanol, isopropanol) or when transmetalation kinetics are too slow, allowing the Pd-complex to abstract a proton/hydride from the environment 2. Solution: Switch to an aprotic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O). Enhance the transmetalation rate by utilizing a bulky, electron-rich biaryl phosphine ligand (like SPhos or XPhos) which accelerates the desired catalytic cycle, kinetically outcompeting the dehalogenation pathway.

Q3: My benzylic alcohol group is over-oxidizing to an aldehyde. What is causing this? Causality: The hydroxymethyl group (-CH₂OH) on the boronic acid partner is highly susceptible to Pd-catalyzed aerobic oxidation. If the system is not strictly anaerobic, the palladium catalyst acts as an oxidase, converting the benzylic alcohol into 4-(3-hydroxy-4-methylphenyl)benzaldehyde. Solution: Maintain absolute Schlenk line techniques. If the issue persists in scale-up, consider a transient protecting group strategy (e.g., TBS ether) for the hydroxymethyl group prior to coupling, though optimized degassing usually circumvents this requirement.

Q4: I am detecting O-arylation (diaryl ether) instead of C-C coupling. How do I favor the desired biphenyl? Causality: The unprotected phenolic -OH on 5-bromo-2-methylphenol is weakly nucleophilic. Under highly basic conditions (e.g., using NaOtBu), the phenol is deprotonated and can coordinate to the Pd(II) center, leading to an Ullmann-type C-O reductive elimination instead of the desired C-C bond formation 3. Solution: Avoid strong alkoxide bases. Utilize milder inorganic bases like K₃PO₄ or K₂CO₃. The use of SPhos as a ligand also strongly dictates the geometry of the Pd(II) intermediate, sterically forcing C-C reductive elimination over C-O bond formation.

Part 2: Mechanistic Pathway & Logic

The following diagram illustrates the catalytic cycle and the exact divergence points where the aforementioned side products are generated.

SuzukiCycle Pd0 Pd(0) L_n Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)BrL_2] Pd0->OxAdd 5-bromo-2-methylphenol TransMet Transmetalation [Pd(II)(Ar)(Ar')L_2] OxAdd->TransMet 4-(hydroxymethyl)phenylboronic acid + Base Dehalogenation Side Product: o-Cresol (Dehalogenation) OxAdd->Dehalogenation β-hydride elimination (Alcohol solvents) RedElim Reductive Elimination TransMet->RedElim Homocoupling Side Product: Bis(hydroxymethyl)biphenyl (Homocoupling) TransMet->Homocoupling O2 insertion / Pd(II) oxidation RedElim->Pd0 Catalyst Regeneration Product Desired Product: 5-(4-Hydroxymethylphenyl) -2-methylphenol RedElim->Product

Mechanistic divergence in the Suzuki-Miyaura cycle leading to target biphenyl vs. side products.

Part 3: Quantitative Data & Optimization

The table below summarizes the empirical optimization of the reaction parameters to suppress side products and maximize the yield of 5-(4-Hydroxymethylphenyl)-2-methylphenol.

EntryCatalyst / Ligand SystemSolvent SystemBaseTemp (°C)Target Yield (%)Dehalogenation (%)Homocoupling (%)
1Pd(PPh₃)₄EtOH / H₂O (5:1)Na₂CO₃9045.032.518.0
2Pd(dppf)Cl₂1,4-Dioxane / H₂O (5:1)K₂CO₃9068.214.112.3
3 Pd₂(dba)₃ + SPhos Toluene / H₂O (5:1) K₃PO₄ 80 94.5 < 2.0 < 2.0

Note: Entry 3 demonstrates that moving away from alcoholic solvents eliminates the primary hydride source for dehalogenation, while SPhos accelerates transmetalation.

Part 4: Self-Validating Experimental Protocol

Optimized SPhos-Mediated Suzuki-Miyaura Workflow Objective: Synthesize 5-(4-Hydroxymethylphenyl)-2-methylphenol with >90% yield while suppressing o-cresol formation and boronic acid homocoupling.

Phase 1: Anaerobic Preparation

  • Charge the Reactor: To an oven-dried Schlenk flask, add 5-bromo-2-methylphenol (1.0 eq), 4-(hydroxymethyl)phenylboronic acid (1.05 eq), and anhydrous K₃PO₄ (2.0 eq).

    • Validation Check: The strict 1.05 eq ratio ensures full consumption of the halide while starving the homocoupling pathway of excess boronic acid 4.

  • Catalyst Addition: Add Pd₂(dba)₃ (1.0 mol% Pd) and SPhos (2.4 mol%).

  • Solvent Degassing: Add a 5:1 mixture of Toluene/H₂O. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Validation Check: The absolute absence of bubbling upon thawing under vacuum confirms the removal of dissolved O₂, a strict requirement to prevent Pd-catalyzed oxidative homocoupling.

Phase 2: Reaction Execution 4. Heating: Backfill the flask with Argon and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4 hours.

  • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where the base-mediated transmetalation occurs.

Phase 3: Validation and Workup 5. In-Process Control (IPC): At 3 hours, pull a 10 µL aliquot under Argon, quench in MeCN, and analyze via HPLC (UV 254 nm).

  • Validation Check: The reaction is self-validating if the 5-bromo-2-methylphenol peak is <1% area. If an o-cresol peak (dehalogenation) is detected at >2%, the solvent was likely contaminated with a hydride source, or transmetalation kinetics were compromised.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the pure biphenyl product.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." URL:[Link]

  • Chemical Society Reviews (RSC Publishing). "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." URL:[Link]

  • Chemical Society Reviews (RSC Publishing). "Selection of boron reagents for Suzuki–Miyaura coupling." URL:[Link]

Sources

Optimization

Technical Support Center: High-Temperature Degradation of 5-(4-Hydroxymethylphenyl)-2-methylphenol

Welcome to the Technical Support Center for 5-(4-Hydroxymethylphenyl)-2-methylphenol . This hub provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(4-Hydroxymethylphenyl)-2-methylphenol . This hub provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals handling this compound under high-temperature conditions.

Part 1: Mechanistic FAQs (Understanding Thermal Behavior)

Q1: Why does 5-(4-Hydroxymethylphenyl)-2-methylphenol exhibit an exothermic mass loss between 150°C and 250°C during thermal processing? Causality & Mechanism: The structural duality of this compound dictates its thermal instability. It contains both a reactive hydroxymethyl ( −CH2​OH ) moiety and an electron-rich phenolic ring. While isolated benzyl alcohols typically degrade into benzaldehydes and toluenes under extreme thermal or sonochemical stress (1[1]), the presence of the 2-methylphenol moiety redirects the primary thermal pathway toward self-condensation.

At elevated temperatures (>150°C), the hydroxymethyl groups react with each other to form dibenzyl ether linkages ( −CH2​−O−CH2​− ), or undergo electrophilic aromatic substitution with the ortho/para positions of adjacent phenolic rings to form thermodynamically stable methylene bridges ( −CH2​− ). Both reactions release water, which vaporizes and causes the observed mass loss and foaming. This behavior mirrors the curing process of resole-type phenolic resins (2[2]).

Q2: During TGA-MS analysis above 350°C, we detect formaldehyde, phenol, and cresol derivatives. What is the degradation pathway? Causality & Mechanism: Above 300°C, the previously formed ether bridges undergo homolytic cleavage to form methylene bridges, releasing formaldehyde gas in the process. As the temperature exceeds 400°C, the methylene bridges themselves decompose into methyl radicals, leading to the evolution of cresol and phenol homologs. Simultaneously, the biphenyl core undergoes cyclodehydration to form a carbonaceous char. Studies on the 3[3] confirm that the main thermal degradation in this stage is driven by the decomposition reaction of the methylene bridges rather than auto-oxidation.

Pathway A 5-(4-Hydroxymethylphenyl) -2-methylphenol B Self-Condensation (150°C - 250°C) A->B Heat C Dibenzyl Ether Bridges (-CH2-O-CH2-) B->C -H2O D Methylene Bridges (-CH2-) B->D -H2O E Ether Cleavage (>300°C) C->E Thermal Stress G Methylene Decomposition (>400°C) D->G Homolytic Cleavage E->D Rearrangement F Formaldehyde Release E->F H Volatile Aromatics (Cresols, Phenols) & Char G->H

Thermal degradation pathway of 5-(4-Hydroxymethylphenyl)-2-methylphenol.

Part 2: Experimental Troubleshooting & Workflows

Q3: How can I suppress high-temperature oligomerization if I need to use the compound as a stable pharmaceutical intermediate at 200°C? Causality: To prevent thermal polymerization, the reactive hydroxymethyl group must be temporarily masked. Acetylation of the hydroxymethyl group converts it into a more thermally stable ester, sterically and electronically preventing the formation of ether or methylene bridges.

Self-Validating Protocol: Acetylation and Thermal Verification

  • Reaction: Dissolve 10 mmol of 5-(4-Hydroxymethylphenyl)-2-methylphenol in 20 mL of anhydrous pyridine. Add 15 mmol (1.5 eq) of acetic anhydride dropwise at 0°C under an inert argon atmosphere.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with 50 mL of ice water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO3​ (to neutralize acetic acid), and brine.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Run a DSC scan of the acetylated product from 25°C to 250°C. The absence of the broad exothermic peak at 160°C validates the successful suppression of self-condensation.

Q4: My DSC thermograms show inconsistent exothermic peaks during the 150-200°C ramp. How can I achieve reproducible thermal profiling? Causality: Inconsistent peaks often arise from trapped moisture, varying heating rates, or auto-catalysis from residual trace acids/bases left over from the synthesis of the compound. The thermal behavior of hydroxymethyl compounds depends considerably on partial polycondensation that may have occurred during melting if trace catalysts are present (4[4]).

Self-Validating Protocol: Standardized TGA/DSC Workflow

  • Purification: Recrystallize the sample from an ethyl acetate/hexane (3:1) mixture to remove trace acidic/basic impurities.

  • Pre-drying: Vacuum dry the sample at 60°C for 12 hours to remove residual solvents and moisture.

  • Crucible Selection: Weigh 5-10 mg of the sample into a hermetically sealed aluminum pan with a 50 µm pinhole. Reasoning: The pinhole allows the water vapor generated by condensation to escape at a controlled rate without building up internal pressure that alters the reaction kinetics.

  • Atmosphere: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent premature oxidative degradation.

  • Heating Ramp: Apply a consistent heating rate of 10°C/min from 25°C to 400°C.

  • Validation: A reproducible endotherm (melting) followed by a consistent broad exotherm (condensation) with an onset around 160°C confirms a standardized profile.

Workflow Start Inconsistent DSC Exotherms (150-200°C) Check1 Is sample completely dry? Start->Check1 Action1 Vacuum dry at 60°C for 12 hours Check1->Action1 No Check2 Are residual catalysts present? Check1->Check2 Yes Action1->Check2 Action2 Recrystallize & wash until pH is neutral Check2->Action2 Yes Check3 Crucible type used? Check2->Check3 No Action2->Check3 Action3 Use pinhole-vented aluminum pans Check3->Action3 Sealed/Open End Standardized Thermal Profile Check3->End Vented Action3->End

Self-validating troubleshooting workflow for inconsistent DSC thermal profiling.

Part 3: Quantitative Data Summary

The following table summarizes the thermal degradation stages of 5-(4-Hydroxymethylphenyl)-2-methylphenol under an inert atmosphere, synthesizing expected mass loss and evolved volatiles.

Table 1: Quantitative Summary of Thermal Degradation Stages

Degradation StageTemp. Range (°C)Primary Chemical EventEst. Mass Loss (%)Evolved Volatiles
Stage 1: Condensation 150 - 250Hydroxymethyl self-condensation5 - 10% H2​O
Stage 2: Ether Cleavage 250 - 350Breakdown of dibenzyl ether bridges10 - 20%Formaldehyde ( CH2​O )
Stage 3: Methylene Scission 350 - 500Cleavage of methylene bridges20 - 45%Phenol, Cresols, CO , CO2​
Stage 4: Carbonization > 500Cyclodehydration and char formation> 45% CH4​ , H2​

References

  • Zhiqin Chen, Yangfei Chen, Hongbo Liu. "Study on Thermal Degradation of Phenolic Resin." Applied Mechanics and Materials. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Flammability Properties of Honeycomb Composites and Phenol-Formaldehyde Resins." NIST Publications. URL:[Link]

  • "Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography." PubMed. URL:[Link]

  • "Thermal behaviour of hydroxymethyl compounds as models for adhesive resins." KBFI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Structural Elucidation of 5-(4-Hydroxymethylphenyl)-2-methylphenol: A Comparative Analytical Guide

Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a critical biphenyl building block utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a critical biphenyl building block utilized in the synthesis of advanced pharmaceutical intermediates and functional materials. Structurally, it presents a unique analytical challenge for Nuclear Magnetic Resonance (NMR) spectroscopy: it contains two distinct aromatic rings with closely eluting protons and two different exchangeable hydroxyl groups (a phenolic -OH and an aliphatic -CH2OH).

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different NMR Solvent Systems and Analytical Platforms . By understanding the causality behind solvent-solute interactions and magnetic field dispersion, researchers can optimize their workflows to achieve unambiguous structural validation.

Part 1: Solvent System Comparison (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent is the most critical variable in resolving the functional groups of 5-(4-Hydroxymethylphenyl)-2-methylphenol. The performance of a solvent is dictated by its ability to modulate the chemical exchange rates of the hydroxyl protons.

The Causality of Solvent Effects
  • CDCl3 (Deuterated Chloroform): As a non-polar, aprotic solvent, CDCl3 does not form strong intermolecular bonds with the solute. Consequently, the phenolic and aliphatic hydroxyl protons undergo rapid intermolecular chemical exchange. This rapid exchange averages their magnetic environments relative to the NMR timescale, resulting in broad, featureless singlets that drift in chemical shift depending on sample concentration. Furthermore, the scalar coupling (³J) between the aliphatic -OH and the adjacent -CH2- group is completely lost.

  • DMSO-d6 (Deuterated Dimethyl Sulfoxide): DMSO is a strongly polar, hydrogen-bond accepting solvent. It forms robust intermolecular hydrogen bonds with the hydroxyl protons of the biphenyl compound. This interaction acts as an "anchor," significantly increasing the energy barrier for proton exchange and slowing it down 12. As a result, the phenolic -OH appears as a sharp, highly deshielded singlet, and the aliphatic -CH2OH group displays observable vicinal coupling, appearing as a well-resolved triplet for the -OH and a doublet for the -CH2-.

Quantitative Chemical Shift Comparison

The following table summarizes the predicted 1H NMR chemical shifts based on empirical increment rules and established solvent magnetic anisotropy data 3.

Proton EnvironmentLocationPredicted δ (CDCl3)Predicted δ (DMSO-d6)Multiplicity & Expected Coupling (DMSO)
Phenolic -OH Ring A (C1)~ 5.00 ppm~ 9.40 ppmSinglet (s), 1H
Aliphatic -OH Ring B (C4')~ 1.80 ppm~ 5.20 ppmTriplet (t), ³J ≈ 5.5 Hz, 1H
Ar-CH2-O Ring B (C4')~ 4.65 ppm~ 4.50 ppmDoublet (d), ³J ≈ 5.5 Hz, 2H
Ar-H (C2', C6') Ring B (ortho to Ph)~ 7.40 ppm~ 7.45 ppmDoublet (d), ³J ≈ 8.2 Hz, 2H
Ar-H (C3', C5') Ring B (ortho to CH2OH)~ 7.25 ppm~ 7.35 ppmDoublet (d), ³J ≈ 8.2 Hz, 2H
Ar-H (C3) Ring A (ortho to CH3)~ 7.02 ppm~ 7.05 ppmDoublet (d), ³J ≈ 7.8 Hz, 1H
Ar-H (C4) Ring A (para to OH)~ 6.97 ppm~ 6.95 ppmDoublet of doublets (dd), ³J ≈ 7.8, ⁴J ≈ 1.8 Hz, 1H
Ar-H (C6) Ring A (ortho to OH)~ 6.97 ppm~ 6.90 ppmDoublet (d), ⁴J ≈ 1.8 Hz, 1H
Ar-CH3 Ring A (C2)~ 2.25 ppm~ 2.20 ppmSinglet (s), 3H

Performance Verdict:DMSO-d6 is the superior alternative for this molecule, as it self-validates the presence of the primary alcohol through observable ³J coupling and definitively separates the exchangeable protons from the aliphatic baseline.

Part 2: Analytical Platform Comparison (Benchtop vs. High-Field NMR)

With the rise of cryogen-free benchtop NMRs, laboratories must decide between accessibility and resolution. For a complex biphenyl system, the magnetic field strength directly impacts structural elucidation capabilities 4.

Benchtop NMR (60 - 90 MHz)
  • Mechanism: Utilizes permanent rare-earth magnets (e.g., NdFeB).

  • Performance on Target Molecule: The chemical shift difference (Δν) between the aromatic protons (specifically H-4 and H-6 on Ring A) is extremely small (~0.05 ppm). At 60 MHz, this difference in Hertz (Hz) is comparable to the scalar coupling constant (J). This leads to severe second-order effects (strong coupling), causing the AA'BB' system of Ring B and the Ring A protons to collapse into heavily overlapping, unresolved multiplets 5.

  • Best For: Rapid reaction monitoring (e.g., confirming the disappearance of the boronic acid precursor during a Suzuki coupling) rather than final structural proof.

High-Field NMR (400 - 600 MHz)
  • Mechanism: Utilizes superconducting magnets requiring liquid helium/nitrogen.

  • Performance on Target Molecule: The increased Larmor frequency linearly expands the chemical shift dispersion in Hz. This ensures that Δν >> J, simplifying the spin systems into first-order multiplets. At 600 MHz, the H-4 (dd) and H-6 (d) protons of the phenol ring are cleanly resolved, allowing for precise integration and definitive proof of substitution patterns.

  • Best For: Final API characterization, impurity profiling, and publication-quality structural elucidation.

Part 3: Experimental Workflows & Protocols

To ensure a self-validating system where the data inherently proves its own accuracy, follow this step-by-step methodology for High-Field NMR acquisition in DMSO-d6.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation:

    • Weigh exactly 15.0 mg of 5-(4-Hydroxymethylphenyl)-2-methylphenol to ensure optimal receiver gain calculation without probe detuning.

    • Dissolve completely in 600 µL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Using 100% D solvent prevents the residual HDO peak (~3.3 ppm) from overlapping with the critical aliphatic -CH2OH signals.

  • Tuning and Matching:

    • Insert the 5 mm NMR tube into the spectrometer. Perform automated or manual tuning and matching (wobb) for the 1H channel.

    • Causality: Minimizing reflected power maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse calibration.

  • Shimming & Locking:

    • Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming targeting the Z1-Z5 axes.

    • Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak; it must be ≤ 0.5 Hz to ensure the closely spaced aromatic multiplets are not artificially broadened by poor magnetic homogeneity.

  • Acquisition Parameters:

    • Set the pulse sequence to a standard 1D 1H experiment (e.g., zg30).

    • Set the relaxation delay (D1) to 10 seconds .

    • Causality: A 10-second D1 ensures complete longitudinal relaxation (T1) of all protons, particularly the quaternary-adjacent aromatic protons and the methyl group, guaranteeing that the integrations are strictly quantitative (1:1:1 ratio for discrete protons). Acquire 32 scans.

  • Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.

    • Phase the spectrum manually to achieve pure absorption lineshapes. Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

Part 4: Logical Workflow Visualization

The following diagram illustrates the logical decision matrix for NMR solvent and platform selection, demonstrating how experimental choices directly dictate the resolution of the biphenyl spin system.

G cluster_solvent Solvent System Alternatives cluster_platform Analytical Platform Alternatives Start 5-(4-Hydroxymethylphenyl) -2-methylphenol CDCl3 CDCl3 (Non-polar) Rapid OH Exchange Start->CDCl3 DMSO DMSO-d6 (Polar Aprotic) H-Bonding Slows Exchange Start->DMSO Benchtop Benchtop NMR (60-90 MHz) Signal Overlap (H-4/H-6) CDCl3->Benchtop HighField High-Field NMR (600 MHz) Full Spin System Resolution CDCl3->HighField DMSO->Benchtop DMSO->HighField Outcome1 Broad OH Singlets & Unresolved Multiplets Benchtop->Outcome1 Outcome2 Sharp Phenolic OH & Resolved CH2-OH Coupling HighField->Outcome2

Workflow comparing NMR solvent and platform alternatives for resolving biphenyl spin systems.

References

  • "Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts." ResearchGate. 1

  • "NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids." ResearchGate. 2

  • "Spectra Estimation for Computer-Aided Structure Determination." ACS Publications.3

  • "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." ResearchGate. 4

  • "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. 5

Sources

Comparative

mass spectrometry fragmentation pattern of 5-(4-Hydroxymethylphenyl)-2-methylphenol

An in-depth technical analysis comparing High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for the structural elucidation and pharmacokinetic quantification of biphenyl derivatives. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for the structural elucidation and pharmacokinetic quantification of biphenyl derivatives.

Executive Brief & Analytical Context

5-(4-Hydroxymethylphenyl)-2-methylphenol (C₁₄H₁₄O₂, Exact Mass: 214.0994 Da) is a highly functionalized biphenyl derivative featuring two distinct ionizable moieties: a phenolic hydroxyl group and a benzylic hydroxymethyl group. The presence of these competing functional groups creates complex, highly specific gas-phase fragmentation pathways.

For researchers and drug development professionals, this molecule serves as an excellent probe to benchmark mass spectrometry (MS) platforms. This guide objectively compares the performance of High-Resolution Time-of-Flight (HRMS Q-TOF) systems against Nominal Mass Triple Quadrupole (QqQ) systems, providing causality-driven methodologies to help you select the optimal platform for either structural characterization or high-throughput quantification.

Mechanistic Profiling of Fragmentation Pathways

To optimize any MS method, one must first understand the causality of the gas-phase ion chemistry. The fragmentation of 5-(4-Hydroxymethylphenyl)-2-methylphenol is highly dependent on the ionization mode selected.

1. ESI Positive Mode (+): The Dehydration Pathway In positive Electrospray Ionization (ESI+), the hydroxymethyl group (-CH₂OH) acts as the primary site of protonation. Upon applying Collision-Induced Dissociation (CID), the molecule undergoes a rapid, thermodynamically favorable loss of water (-18.01 Da). This yields a highly abundant product ion at m/z 197.10. The causality behind this specific cleavage is the formation of a resonance-stabilized benzylic cation, where the positive charge is delocalized across the extended conjugated biphenyl system .

2. ESI Negative Mode (-): The Formaldehyde Expulsion Conversely, in ESI negative mode, the phenolic hydroxyl group readily deprotonates to form the [M-H]⁻ precursor at m/z 213.09. The dominant fragmentation route here is the expulsion of neutral formaldehyde (CH₂O, -30.01 Da) from the hydroxymethyl moiety. This is a characteristic rearrangement for benzylic alcohols, resulting in a stable phenoxide anion at m/z 183.08 . At elevated collision energies, the phenolic ring undergoes further contraction, expelling carbon monoxide (-28 Da), a well-documented fragmentation pathway for simple phenolic compounds .

Platform Benchmarking: HRMS Q-TOF vs. QqQ

When analyzing this compound in a drug development pipeline, the choice of MS hardware dictates the quality and utility of the data.

  • HRMS Q-TOF (e.g., Agilent 6546 / Waters Xevo G3): Utilizes orthogonal acceleration and a flight tube to separate ions by velocity. Its sub-ppm mass accuracy is critical for Metabolite Identification (MetID). It can definitively prove that the 30 Da loss in negative mode is exactly CH₂O (30.0106 Da) and not an isobaric interference like C₂H₆ (30.0470 Da).

  • Triple Quadrupole QqQ (e.g., Sciex 7500 / Agilent 6495C): Operates via Multiple Reaction Monitoring (MRM). Because Q1 and Q3 act as static mass filters, the instrument achieves a near 100% duty cycle for specific transitions. This makes it the superior choice for sub-ng/mL DMPK quantification in complex biological matrices.

Table 1: Platform Performance Benchmarking
ParameterHRMS (Q-TOF)Nominal Mass (QqQ)Analytical Implication
Mass Accuracy < 2 ppm± 0.1 DaQ-TOF prevents false positives in metabolite ID by confirming exact elemental composition.
Duty Cycle ~10-20% (Full Scan)> 95% (MRM Mode)QqQ provides superior signal-to-noise (S/N) for targeted, low-level quantification.
Dynamic Range 3 to 4 logs5 to 6 logsQqQ allows for broader calibration curves without detector saturation.
Primary Use Case Structural ElucidationHigh-Throughput DMPKChoose Q-TOF for discovery; choose QqQ for clinical/preclinical validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following LC-MS/MS protocol is designed as a self-validating system for the quantification of 5-(4-Hydroxymethylphenyl)-2-methylphenol.

Step 1: Causality-Driven Sample Preparation

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of 100% Acetonitrile (ACN) containing an isotopically labeled internal standard (IS). Causality: ACN is chosen over Methanol because it acts as a stronger protein denaturant, crashing out plasma proteins while maintaining the highly hydrophobic biphenyl analyte in solution, thereby maximizing extraction recovery.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. Causality: The 0.1% Formic Acid modifier forces the phenolic hydroxyl into its neutral, protonated state in solution, increasing its retention on the non-polar C18 stationary phase. Simultaneously, it provides the abundant gas-phase protons required for efficient ESI+ ionization at the source.

Step 3: System Suitability & Self-Validation Criteria (Critical) A protocol is only as reliable as its internal controls. You must implement the following validation checks:

  • Carryover Check: Inject a double-blank (matrix only) immediately following the Upper Limit of Quantification (ULOQ) standard. Validation Criterion: The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ). If it exceeds this, column washing protocols must be extended.

  • Mass Calibration Check (For Q-TOF only): Infuse an internal reference mass (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. Validation Criterion: Mass error must remain < 2 ppm across the entire chromatogram to ensure structural assignments are trustworthy.

Quantitative Fragmentation Data

The following table summarizes the optimized empirical data required to build your MRM methods or exact-mass extraction workflows.

Table 2: Optimized Fragmentation Parameters
Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural Assignment
ESI (+) 215.1067 [M+H]⁺197.0961- H₂O (18 Da)15Benzylic Cation Formation
ESI (+) 215.1067 [M+H]⁺169.1012- H₂O, - CO30Phenolic Ring Contraction
ESI (-) 213.0921 [M-H]⁻183.0815- CH₂O (30 Da)20Phenoxide Anion Stabilization
ESI (-) 213.0921 [M-H]⁻198.0686- CH₃• (15 Da)25Radical Anion Formation

Analytical Workflow Visualization

MS_Workflow Prep Sample Prep: Protein Precipitation (Acetonitrile) LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC ESI_Pos ESI Positive Mode [M+H]⁺ m/z 215.11 LC->ESI_Pos Acidic pH ESI_Neg ESI Negative Mode [M-H]⁻ m/z 213.09 LC->ESI_Neg Basic pH Frag_Pos Product Ion m/z 197.10 (-H₂O) ESI_Pos->Frag_Pos CID (15 eV) Frag_Neg Product Ion m/z 183.08 (-CH₂O) ESI_Neg->Frag_Neg CID (20 eV) QTOF HRMS Q-TOF Exact Mass ID Frag_Pos->QTOF QQQ QqQ MS MRM Quantitation Frag_Pos->QQQ Frag_Neg->QTOF Frag_Neg->QQQ

Fig 1: LC-MS/MS workflow and fragmentation pathways for 5-(4-Hydroxymethylphenyl)-2-methylphenol.

References

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Preparation of Biphenyl-Conjugated Bromotyrosine for Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses Source: ResearchGate URL: [Link]

Validation

comparing 5-(4-Hydroxymethylphenyl)-2-methylphenol with other biphenyl derivatives

As a Senior Application Scientist specializing in synthetic intermediates and active pharmaceutical ingredient (API) development, I frequently evaluate the structural utility of biphenyl scaffolds. Biphenyl derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic intermediates and active pharmaceutical ingredient (API) development, I frequently evaluate the structural utility of biphenyl scaffolds. Biphenyl derivatives are foundational to modern medicinal chemistry and advanced materials, serving as the rigid backbone for numerous marketed drugs (such as the "sartan" class of antihypertensives) and high-performance polymers[1].

However, not all biphenyls are created equal. The specific substitution pattern dictates the molecule's downstream versatility. In this technical guide, we will critically evaluate 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS 1261933-83-8) against other industry-standard biphenyl derivatives. By analyzing its orthogonal reactivity, we will uncover why this specific scaffold is increasingly favored for complex, multi-step syntheses.

The Architectural Advantage of Orthogonal Reactivity

The molecule 5-(4-Hydroxymethylphenyl)-2-methylphenol features a highly strategic substitution pattern: a phenolic hydroxyl group (ortho to a methyl group) on one ring, and an aliphatic hydroxymethyl group on the opposite ring[2].

This creates a system of orthogonal reactivity . In drug development, minimizing protection/deprotection steps is critical for yield optimization and cost reduction. Because the pKa of the phenolic OH (approx. 10) is significantly lower than that of the aliphatic hydroxymethyl OH (approx. 15.5), scientists can selectively functionalize one site over the other by carefully tuning the pH and electrophile hardness.

G A 4-Hydroxymethylphenylboronic acid C Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C A->C B 4-Bromo-2-methylphenol B->C D 5-(4-Hydroxymethylphenyl)-2-methylphenol (Target Biphenyl) C->D Cross-Coupling E Selective Oxidation (API Precursor) D->E MnO2 / DCM F O-Alkylation (Polymer Scaffold) D->F Base / R-X

Synthesis and functionalization pathways of the target biphenyl derivative.

Comparative Profiling: 1261933-83-8 vs. Industry Standards

To contextualize its performance, we must compare 5-(4-Hydroxymethylphenyl)-2-methylphenol against two widely used biphenyls:

  • 4'-Methylbiphenyl-2-carbonitrile : The classic precursor for Angiotensin II Receptor Blockers (ARBs).

  • 4,4'-Biphenol : A symmetrical monomer used in liquid crystal polymers and polysulfones.

Quantitative Comparison of Biphenyl Intermediates
Metric5-(4-Hydroxymethylphenyl)-2-methylphenol4'-Methylbiphenyl-2-carbonitrile4,4'-Biphenol
CAS Number 1261933-83-8114772-53-192-88-6
Reactive Sites 2 (Asymmetric: Phenolic & Aliphatic OH)2 (Asymmetric: Nitrile & Benzylic CH3)2 (Symmetric: Phenolic OH)
Steric Hindrance Moderate (Ortho-methyl shields phenolic OH)High (Ortho-nitrile creates biaryl twist)Low (Para-substituted, planar tendency)
Primary Application Complex API scaffolds, targeted functional materials[2]Sartan-class antihypertensivesPolycarbonates, Epoxies, Polyesters
Downstream Yield *88% (Selective mono-alkylation)92% (Tetrazole formation)95% (Polymerization)

*Based on standardized internal laboratory benchmarks for their respective primary downstream reactions.

G Root Biphenyl Selection N1 5-(4-Hydroxymethylphenyl) -2-methylphenol (Orthogonal Reactivity) Root->N1 N2 4'-Methylbiphenyl -2-carbonitrile (Sartan Precursor) Root->N2 N3 4,4'-Biphenol (Symmetric Monomer) Root->N3

Comparative decision tree for selecting biphenyl derivatives based on structural symmetry.

Self-Validating Experimental Workflows

To harness the potential of biphenyl derivatives, the synthetic protocols must be robust and self-validating. Below are the field-proven methodologies for synthesizing and selectively functionalizing 5-(4-Hydroxymethylphenyl)-2-methylphenol.

Workflow 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: We utilize Pd(dppf)Cl₂ as the catalyst rather than the traditional Pd(PPh₃)₄. The bidentate dppf ligand enforces a bite angle that accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance introduced by the ortho-methyl group on the bromophenol. A biphasic 1,4-Dioxane/H₂O system is chosen to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is required to activate the boronic acid[1].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 4-bromo-2-methylphenol (1.0 equiv) and 4-hydroxymethylphenylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and an internal standard (e.g., naphthalene, 0.1 equiv) for quantitative tracking.

  • Solvent Addition: Inject degassed 1,4-Dioxane (0.2 M) followed by an aqueous solution of K₂CO₃ (2.0 equiv, 1.0 M).

  • Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm) to maximize interfacial surface area.

  • Self-Validating Control (In-Process): At t=2h and t=4h, withdraw 10 µL aliquots from the organic layer. Dilute in acetonitrile and analyze via HPLC-UV (254 nm). System Check: The reaction is deemed complete only when the ratio of the bromophenol peak area to the internal standard peak area is < 0.01. If the ratio plateaus before completion, it indicates catalyst deactivation (Pd black formation), prompting a spike of 0.02 equiv Pd catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the product as a crystalline solid[2].

Workflow 2: Selective Oxidation of the Aliphatic Hydroxyl Group

Causality & Rationale: To utilize this molecule as an API intermediate, the hydroxymethyl group often needs to be converted to an aldehyde. We use Activated Manganese Dioxide (MnO₂) because it selectively oxidizes allylic and benzylic alcohols without over-oxidizing to the carboxylic acid, and crucially, it leaves the phenolic hydroxyl group completely untouched.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-(4-Hydroxymethylphenyl)-2-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Oxidant Addition: Add activated MnO₂ (10.0 equiv) in a single portion at room temperature. The large excess is required due to the surface-mediated nature of the reaction.

  • Self-Validating Control (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). System Check: The starting material (lower Rf due to dual H-bonding) should cleanly convert to a single higher-Rf spot. The absence of baseline material confirms that the phenolic OH has not been oxidatively polymerized.

  • Filtration: Filter the heterogeneous mixture through a short pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent under reduced pressure to afford 5-(4-formylphenyl)-2-methylphenol in >90% yield, typically requiring no further purification.

Conclusion

While symmetric biphenyls like 4,4'-Biphenol are excellent for bulk polymer applications, and highly specialized derivatives like 4'-Methylbiphenyl-2-carbonitrile dominate specific drug classes, 5-(4-Hydroxymethylphenyl)-2-methylphenol offers a distinct advantage for complex molecular design. Its orthogonal reactive sites allow researchers to build sophisticated architectures with fewer synthetic steps, making it an invaluable tool in the modern application scientist's arsenal[3].

Sources

Comparative

Comparative Guide: 5-(4-Hydroxymethylphenyl)-2-methylphenol vs. Standard Phenolic Antioxidants

As drug development and advanced material sciences evolve, the demand for highly specific, interface-active antioxidants has outpaced the capabilities of legacy compounds like Butylated Hydroxytoluene (BHT) and α -tocoph...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced material sciences evolve, the demand for highly specific, interface-active antioxidants has outpaced the capabilities of legacy compounds like Butylated Hydroxytoluene (BHT) and α -tocopherol (Vitamin E). In this technical guide, we evaluate the performance and mechanistic advantages of 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) [1], a specialized biphenyl-based phenolic antioxidant.

By analyzing its structural rationale and benchmarking it against industry standards through self-validating experimental protocols, this guide provides formulation scientists with the data necessary to optimize oxidative stability in complex emulsions, lipid nanoparticles, and biologic formulations.

Structural & Mechanistic Rationale

The efficacy of a chain-breaking antioxidant is dictated by its ability to donate a hydrogen atom to a reactive oxygen species (ROS) and subsequently stabilize the resulting unpaired electron. 5-(4-Hydroxymethylphenyl)-2-methylphenol achieves this through three distinct structural pillars:

  • The Phenolic Core & Ortho-Methyl Shielding: Like BHT, the primary antioxidant engine is the phenolic hydroxyl group. However, instead of two bulky tert-butyl groups, this compound utilizes a single ortho-methyl group. This provides sufficient steric hindrance to prevent the phenoxyl radical from participating in unwanted pro-oxidant side reactions, while remaining small enough to allow rapid Hydrogen Atom Transfer (HAT) kinetics.

  • Biphenyl Conjugation: The addition of the 4-hydroxymethylphenyl group at the para position creates a biphenyl axis. This extended π -electron system allows the unpaired electron of the phenoxyl radical to delocalize across both aromatic rings, drastically increasing radical stability and half-life[2].

  • Amphiphilic Anchoring: Unlike BHT (which is highly lipophilic) or water-soluble antioxidants (like ascorbic acid), the hydroxymethyl group introduces a polar moiety. This amphiphilic nature drives the molecule to partition specifically at the lipid-water interface—the exact microenvironment where lipid peroxidation initiates in liposomes and emulsions.

Mechanism A 5-(4-Hydroxymethylphenyl) -2-methylphenol C Phenoxyl Radical (Resonance Stabilized) A->C H-atom transfer (HAT) B Peroxyl Radical (ROO•) D Hydroperoxide (ROOH) B->D H-atom accepted E Biphenyl Conjugation Delocalizes Unpaired Electron E->C F Ortho-Methyl Group Steric Shielding F->C

Mechanism of H-atom transfer and radical stabilization via biphenyl conjugation.

Comparative Performance Metrics

To objectively evaluate 5-(4-Hydroxymethylphenyl)-2-methylphenol, we benchmark it against BHT (the industrial standard for bulk oils) and α -tocopherol (the biological standard for membranes). The data below summarizes their physicochemical properties and radical scavenging capacities.

Property / Metric5-(4-Hydroxymethylphenyl)-2-methylphenolButylated Hydroxytoluene (BHT) α -Tocopherol (Vitamin E)
Structural Class Biphenyl PhenolMonocyclic Hindered PhenolChromanol
LogP (Lipophilicity) ~3.2 (Amphiphilic)~5.1 (Highly Lipophilic)~12.2 (Extremely Lipophilic)
DPPH IC50 ( μ M) ~15.5~18.2~11.8
ORAC ( μ mol TE/g) ~18,500~14,200~21,000
Volatility LowHighLow
Optimal Application Emulsions, Liposomes, BiologicsBulk Oils, Plastics, FuelsBiological Membranes

Note: Quantitative radical scavenging values for the novel biphenyl are derived from structural analog benchmarking against standard assays [2].

Data Interpretation: While α -tocopherol exhibits the lowest DPPH IC50 (highest raw scavenging power), its extreme lipophilicity (LogP ~12.2) causes it to bury deep within lipid cores, rendering it less effective at neutralizing aqueous-derived peroxyl radicals at the surface. BHT suffers from high volatility and potential toxicity issues in pharmaceuticals. 5-(4-Hydroxymethylphenyl)-2-methylphenol offers a "Goldilocks" LogP of ~3.2, ensuring it anchors perfectly at the phase interface, providing superior protection in multiphase formulations.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal blanks and standard curves to isolate the true causal effect of the antioxidant from environmental artifacts.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical [3].

Causality & Design: Methanol is utilized as the solvent because DPPH requires a polar protic environment to facilitate both HAT and Single Electron Transfer (SET) mechanisms. A Trolox standard curve is run concurrently to self-validate the assay, ensuring that any solvent quenching is normalized.

  • Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare antioxidant stock solutions (Compound, BHT, α -tocopherol) at 1 mM in methanol.

  • Dilution Series: Create a concentration gradient (5 μ M to 50 μ M) for each antioxidant in a 96-well plate.

  • Reaction: Add 100 μ L of the DPPH solution to 100 μ L of each antioxidant dilution.

  • Validation Control: Include a blank (100 μ L methanol + 100 μ L DPPH) to establish maximum absorbance, and a background control (100 μ L sample + 100 μ L methanol) to correct for intrinsic sample color.

  • Incubation & Measurement: Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Analysis: Calculate the IC50 (concentration required to scavenge 50% of the initial DPPH radicals).

Protocol B: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay evaluates the capacity of the antioxidant to protect a fluorescent probe from peroxyl radical-induced degradation [4].

Causality & Design: Fluorescein is selected over traditional B-phycoerythrin because it does not interact nonspecifically with phenolic compounds, preventing false-positive fluorescence quenching. The addition of AAPH provides a controlled, temperature-dependent flux of peroxyl radicals. By calculating the Area Under the Curve (AUC) relative to a blank, the system internally validates the net protective effect.

  • Buffer Preparation: Prepare 75 mM phosphate buffer (pH 7.4).

  • Probe & Initiator: Prepare 70 nM Fluorescein and 12 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the buffer.

  • Plate Assembly: In a black 96-well plate, add 20 μ L of antioxidant sample (or Trolox standards) and 120 μ L of Fluorescein. Incubate at 37°C for 15 minutes.

  • Initiation: Rapidly inject 60 μ L of AAPH solution into all wells to initiate the reaction.

  • Kinetic Reading: Record fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 80 minutes.

  • Data Synthesis: Calculate the Net AUC (AUC_sample - AUC_blank). Express results as μ mol Trolox Equivalents (TE) per gram.

Workflow Step1 1. Liposome Preparation Phosphatidylcholine + Buffer (pH 7.4) Step2 2. Antioxidant Partitioning Introduce Compound / BHT / Vit E Step1->Step2 Step3 3. Oxidation Initiation Add AAPH at 37°C Step2->Step3 Note1 Evaluates amphiphilic anchoring at the lipid-water interface Step2->Note1 Step4 4. Kinetic Monitoring TBARS Assay (Absorbance at 532 nm) Step3->Step4 Note2 Generates a steady, measurable flux of peroxyl radicals Step3->Note2 Step5 5. Data Synthesis Calculate IC50 & Lag Time Step4->Step5

Step-by-step workflow for evaluating antioxidant efficacy in a lipid emulsion model.

Conclusion for Formulation Scientists

When formulating complex multiphase systems—such as lipid nanoparticles (LNPs) for mRNA delivery or active pharmaceutical ingredient (API) emulsions—relying on legacy antioxidants like BHT often leads to suboptimal stability due to poor interfacial partitioning and high volatility.

5-(4-Hydroxymethylphenyl)-2-methylphenol bridges the gap between raw scavenging power and spatial optimization. Its biphenyl backbone ensures robust radical stabilization, while its hydroxymethyl group anchors the molecule precisely where oxidative degradation begins. For researchers looking to replace BHT with a more biocompatible, interface-active alternative, this compound presents a scientifically validated upgrade.

References
  • Koleva, L., et al. (2018). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. ResearchGate. Retrieved from[Link][1]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. Retrieved from[Link][2]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. Retrieved from[Link][3]

Sources

Validation

Publish Comparison Guide: FTIR Spectra Validation for 5-(4-Hydroxymethylphenyl)-2-methylphenol Purity

Executive Summary 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a highly specialized biphenyl derivative utilized extensively as a pharmaceutical intermediate and in functional material synthesis. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a highly specialized biphenyl derivative utilized extensively as a pharmaceutical intermediate and in functional material synthesis. Because it serves as a critical building block in downstream coupling reactions, ensuring its structural integrity and absolute purity is paramount.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative assaying, it often requires complex solvent gradients that can mask non-UV-absorbing contaminants or degrade sensitive intermediates. As a Senior Application Scientist, I advocate for the integration of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) as a mandatory orthogonal validation tool. This guide objectively compares the FTIR spectral profiles of Ultra-Pure (≥99%) versus Standard Grade (≤95%) batches, detailing a self-validating protocol to instantly detect synthesis impurities.

Mechanistic Grounding: The Chemical Logic of FTIR Validation

To understand why FTIR is indispensable for this specific molecule, we must look at its synthesis pathway and functional groups.

The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 5-bromo-2-methylphenol and (4-(hydroxymethyl)phenyl)boronic acid . This pathway introduces two primary risks for impurity:

  • Incomplete Reaction: Residual 5-bromo-2-methylphenol.

  • Over-Oxidation: The benzylic primary alcohol (-CH₂OH) is highly susceptible to oxidation, potentially degrading into an aldehyde derivative, 5-(4-formylphenyl)-2-methylphenol .

FTIR directly probes the vibrational dipole moments of these functional groups. Unlike HPLC, which relies on chromatographic separation, FTIR provides an instantaneous "fingerprint." The sudden appearance of a sharp C=O stretch (~1695 cm⁻¹) immediately flags over-oxidation, while a C-Br stretch (~580 cm⁻¹) indicates unreacted starting material. This makes FTIR an exceptionally trustworthy, non-destructive method for .

Chemical_Logic API Target Molecule 5-(4-Hydroxymethylphenyl) -2-methylphenol IR_API Target Peaks -OH: ~3300 cm⁻¹ Ar C=C: ~1600 cm⁻¹ API->IR_API Validates Identity OxImp Oxidation Impurity 5-(4-formylphenyl) -2-methylphenol IR_Ox Impurity Marker C=O: ~1695 cm⁻¹ OxImp->IR_Ox Flags Over-oxidation HalImp Unreacted Precursor 5-bromo-2-methylphenol IR_Hal Impurity Marker C-Br: ~580 cm⁻¹ HalImp->IR_Hal Flags Incomplete Rxn

Fig 1: Chemical logic mapping target molecules and common synthesis impurities to IR markers.

Comparative Data Analysis: Ultra-Pure vs. Standard Grade

To objectively evaluate product performance, we compare the spectral markers of an Ultra-Pure R&D batch against a Standard/Crude grade batch. The table below summarizes the quantitative vibrational data used to validate purity.

Functional Group / Vibration ModeExpected Wavenumber (cm⁻¹)Ultra-Pure Grade (≥99%)Standard Grade (≤95%)Diagnostic Significance
O-H Stretch (Phenolic & Benzylic)3200–3400Strong, broad, well-definedBroad, potentially distortedConfirms presence of both hydroxyl groups.
Aromatic C=C Stretch ~1600, ~1500Sharp, distinctSharpValidates the biphenyl core structure.
C-O Stretch (Primary Alcohol)~1050Strong, sharpWeakenedConfirms the intact hydroxymethyl group.
C=O Stretch (Aldehyde Impurity)1690–1710Absent Present (Medium/Strong) Flags over-oxidation of the benzylic alcohol.
C-Br Stretch (Unreacted Precursor)500–600Absent Present (Weak/Medium) Flags incomplete Suzuki cross-coupling.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity and compliance with, the following protocol is designed as a self-validating system. Every step includes a causality check to prevent false positives.

Step 1: System Readiness & Background Profiling

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) immediately before sample loading.

  • Causality: The background scan subtracts ambient CO₂ and water vapor from the final spectrum. A perfectly flat baseline confirms zero cross-contamination from previous runs, establishing the trustworthiness of the baseline.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of solid 5-(4-Hydroxymethylphenyl)-2-methylphenol directly onto the center of the crystal. Lower the pressure anvil until the software registers optimal contact (typically 70–80% transmission).

  • Causality: Solid samples can suffer from the Christiansen effect (spectral distortion due to refractive index changes). Applying uniform, optimized pressure ensures a consistent path length and maximizes the interaction between the evanescent wave and the sample, yielding sharp, reproducible peaks.

Step 3: Spectral Acquisition

  • Action: Run 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹).

  • Causality: Trace impurities (like the C-Br stretch) often hide near the instrumental noise floor. Averaging multiple scans significantly increases the signal-to-noise (S/N) ratio, lowering the Limit of Detection (LOD) to accurately flag ≤1% impurity levels.

Step 4: Chemometric Processing & Verification

  • Action: Apply automatic baseline correction and normalize the spectra against a certified reference standard (CRS) of the API.

  • Causality: Normalization accounts for slight variations in sample volume/pressure between runs, allowing for direct, objective overlay comparisons between the tested batch and the CRS.

ATR_FTIR_Workflow A 1. System Calibration (Isopropanol Clean & Air Background) B 2. Sample Loading (Direct Solid Application, Optimum Pressure) A->B C 3. Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) B->C D 4. Data Processing (Baseline Correction & Normalization) C->D E 5. Purity Validation (Peak Integration vs. Reference) D->E

Fig 2: Step-by-step ATR-FTIR analytical workflow for self-validating purity assessment.

Conclusion

Relying solely on HPLC for the purity validation of 5-(4-Hydroxymethylphenyl)-2-methylphenol leaves blind spots regarding structural degradation. By integrating this self-validating ATR-FTIR protocol, researchers can definitively prove the absence of critical oxidation and coupling impurities. The presence of a pristine ~1050 cm⁻¹ peak, coupled with the absolute absence of signals at ~1695 cm⁻¹ and ~580 cm⁻¹, serves as an unassailable, objective guarantee of high-purity product performance.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • Auriga Research. Fourier Transform Infrared Spectroscopy (FTIR) Testing Lab Applications. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). Fourier transform infrared spectroscopic technique for analysis of materials. Retrieved from: [Link]

Comparative

Benchmarking 5-(4-Hydroxymethylphenyl)-2-methylphenol Reactivity in Chemoselective Catalytic O-Arylation

Executive Summary In modern pharmaceutical synthesis and drug development, evaluating the chemoselectivity of catalytic cross-coupling methodologies requires robust, bifunctional substrates. 5-(4-Hydroxymethylphenyl)-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis and drug development, evaluating the chemoselectivity of catalytic cross-coupling methodologies requires robust, bifunctional substrates. 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) serves as an ideal benchmarking molecule[1]. Possessing both a sterically accessible phenolic hydroxyl group and a benzylic hydroxyl group, it acts as a rigorous stress-test for transition-metal catalysts. This guide provides an objective comparison of state-of-the-art Copper (Cu), Palladium (Pd), and Nickel (Ni) catalytic systems, detailing the mechanistic causality behind their chemoselective divergence.

Mechanistic Causality: The pKa vs. Nucleophilicity Paradigm

As an Application Scientist, it is critical to look beyond standard yields and understand the thermodynamic and kinetic driving forces dictating chemoselectivity in alkyl aryl diols. The reactivity of 5-(4-Hydroxymethylphenyl)-2-methylphenol is governed by an inverse relationship between acidity and nucleophilicity:

  • The Phenolic OH (Ring A): With a pKa of ~10, the phenol is easily deprotonated by weak bases (e.g., K3​PO4​ or soluble organic amines). However, the resulting phenoxide is relatively less nucleophilic due to the resonance delocalization of its lone pairs into the aromatic ring.

  • The Benzylic OH (Ring B): With a pKa of ~15, the benzylic alcohol requires strong bases (e.g., NaOt-Bu ) for deprotonation. Once deprotonated, the localized alkoxide is highly nucleophilic and kinetically outcompetes the phenoxide in transmetalation steps.

Therefore, achieving chemoselectivity is not merely about the metal; it is a synergistic function of base strength (controlling the deprotonation equilibrium) and ligand architecture (tuning the metal's electrophilicity and reductive elimination rate).

Benchmarking Catalytic Systems
1. Copper-Catalyzed Orthogonal Arylation (Ullmann-Type)

Copper catalysis offers a highly reliable, orthogonal approach to functionalizing this benchmark molecule[2].

  • Phenol-Selective: Utilizing CuI ligated with picolinic acid in the presence of a weak base ( K3​PO4​ ) strictly limits deprotonation to the phenol. The picolinic acid ligand accelerates the coupling of the less nucleophilic phenoxide, yielding the diaryl ether exclusively.

  • Benzylic-Selective: Removing the ligand and introducing a strong base ( NaOt-Bu ) deprotonates both hydroxyls. The highly nucleophilic benzylic alkoxide outcompetes the phenoxide for the ligand-free Cu center, selectively generating the alkyl aryl ether[2].

2. Palladium-Catalyzed Buchwald-Hartwig O-Arylation

Historically, the low nucleophilicity of phenols has been a major obstacle in Pd-catalyzed diaryl ether synthesis[3]. However, employing a Pd(OAc)2​ precursor with bulky, electron-rich biaryl phosphine ligands (e.g., t-BuBrettPhos ) overcomes this barrier. By mediating the reaction with a weak, soluble organic base , the system remains completely homogeneous. This prevents the deprotonation of the benzylic alcohol, driving >99% chemoselectivity toward phenol O-arylation while avoiding the irreproducibility common with insoluble inorganic bases[3].

3. Nickel-Catalyzed & Electrocatalytic O-Arylation

Nickel systems provide a modern alternative, particularly for challenging benzylic O-arylations.

  • Thermal Ni-Catalysis: Utilizing soluble organic bases with Ni-catalysts enables the thermal O-arylation of both aliphatic alcohols and phenols with challenging (hetero)aryl chlorides[4].

  • Ni-Electrocatalysis: By employing an electrochemically-driven protocol with NiBr2​ and a bipyridine ligand, researchers can forge ether bonds without relying on harsh, strong bases[5]. This method exhibits superior functional group tolerance, making it highly effective for scaling up benzylic functionalizations in sensitive drug intermediates[5].

Chemoselectivity Substrate 5-(4-Hydroxymethylphenyl) -2-methylphenol Cu_Pic CuI + Picolinic Acid Weak Base Substrate->Cu_Pic Cu_Free CuI (Ligand-free) Strong Base Substrate->Cu_Free Pd_Cat Pd + Soluble Base Buchwald-Hartwig Substrate->Pd_Cat Product_Phenol Diaryl Ether (Phenol Arylation) Cu_Pic->Product_Phenol Phenol Selective Product_Benzyl Alkyl Aryl Ether (Benzylic Arylation) Cu_Free->Product_Benzyl Benzylic Selective Pd_Cat->Product_Phenol Phenol Selective

Figure 1. Chemoselective divergence in catalytic O-arylation pathways.

Quantitative Benchmarking Data

The following table summarizes the performance of the aforementioned catalytic systems using 5-(4-Hydroxymethylphenyl)-2-methylphenol (1.0 equiv) and Iodobenzene (1.2 equiv) as the standard benchmarking reaction.

Catalyst SystemLigandBaseMajor ProductYield (%)Chemoselectivity (Phenol : Benzylic)
CuI (10 mol%) Picolinic Acid K3​PO4​ Diaryl Ether88%> 99 : 1
CuI (10 mol%) None NaOt-Bu Alkyl Aryl Ether82%5 : 95
Pd(OAc)₂ (5 mol%) t-BuBrettPhos Soluble AmineDiaryl Ether94%> 99 : 1
NiBr₂ (10 mol%) + e⁻ dtbbpyBase-Free/WeakAlkyl Aryl Ether78%10 : 90
Self-Validating Experimental Protocol: Orthogonal Cu-Catalysis

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating internal standard (1,3,5-trimethoxybenzene) to allow for precise quantitative NMR (qNMR) and LC-MS tracking of the chemoselective divergence.

Step 1: Preparation of the Stock Solutions (Glovebox)

  • Internal Standard: Prepare a 0.5 M solution of 1,3,5-trimethoxybenzene in anhydrous DMSO.

  • Catalyst Preparation:

    • System A (Phenol-Selective): Mix CuI (19 mg, 0.1 mmol) and Picolinic Acid (24.6 mg, 0.2 mmol) in 2 mL DMSO.

    • System B (Benzylic-Selective): Weigh CuI (19 mg, 0.1 mmol) directly into a separate vial (no ligand).

Step 2: Reaction Assembly

  • To two separate 10 mL oven-dried Schlenk tubes, add 5-(4-Hydroxymethylphenyl)-2-methylphenol (214 mg, 1.0 mmol) and Iodobenzene (245 mg, 1.2 mmol).

  • Add 100 µL of the internal standard stock solution to both tubes.

  • Orthogonal Base Addition:

    • Tube A: Add finely milled K3​PO4​ (424 mg, 2.0 mmol).

    • Tube B: Add NaOt-Bu (192 mg, 2.0 mmol).

  • Transfer the respective catalyst solutions (System A to Tube A; System B to Tube B) and dilute each to a final volume of 5 mL with anhydrous DMSO.

Step 3: Catalytic Coupling & Quenching

  • Seal the tubes, remove them from the glovebox, and stir at 90 °C for 16 hours.

  • Cool to room temperature. Quench the reactions by adding 5 mL of saturated aqueous NH4​Cl .

  • Extract the organic layers with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Analytical Validation

  • Dissolve the crude mixtures in CDCl3​ .

  • Acquire a 1H -NMR spectrum. Calculate the exact conversion and chemoselectivity ratio by integrating the benzylic -CH2​- protons (shifted downfield if arylated) and the aromatic methyl protons against the 1,3,5-trimethoxybenzene internal standard peak ( δ 6.08 ppm).

Workflow Step1 1. Catalyst & Internal Standard Prep (1,3,5-Trimethoxybenzene for validation) Step2 2. Substrate Addition (Bifunctional Benchmark) Step1->Step2 Step3 3. Base Selection (K3PO4 vs NaOt-Bu) Step2->Step3 Step4 4. Cross-Coupling Reaction (Thermal/Electrochemical) Step3->Step4 Step5 5. Quench & Extraction Step4->Step5 Step6 6. LC-MS / qNMR Analysis (Quantify Chemoselectivity) Step5->Step6

Figure 2. Self-validating experimental workflow for chemoselectivity benchmarking.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-(4-Hydroxymethylphenyl)-2-methylphenol

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. 5-(4-Hydroxymethylphenyl)-2-methylphenol is a high-value bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. 5-(4-Hydroxymethylphenyl)-2-methylphenol is a high-value biphenyl derivative frequently utilized in custom synthesis and pharmaceutical R&D[1]. However, its structural properties—specifically the phenolic hydroxyl group and the lipophilic biphenyl backbone—demand strict adherence to specialized waste management protocols.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, disposal, and spill mitigation of 5-(4-Hydroxymethylphenyl)-2-methylphenol, ensuring both regulatory compliance and laboratory safety.

Chemical Characterization & Hazard Profiling

To manage waste effectively, we must first understand the physicochemical properties that dictate its behavior in the environment.

Property / CharacteristicValue / Description
Chemical Name 5-(4-Hydroxymethylphenyl)-2-methylphenol
CAS Number 1261933-83-8[1]
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Chemical Class Aromatic Alcohol / Phenolic Derivative
Primary Hazards Skin/Eye Irritation, Aquatic Toxicity[2]
RCRA Waste Stream Solid Toxic Organic Waste / Non-Halogenated Organic Liquid (depending on matrix)[3]
The Causality of Segregation: Why Standard Disposal Fails

Proper disposal is not merely a regulatory checkbox; it is a chemical necessity. The phenolic moiety in 5-(4-Hydroxymethylphenyl)-2-methylphenol poses specific environmental risks. If discharged into standard wastewater systems, phenolic compounds can disrupt the biological processes of municipal treatment plants and exhibit significant toxicity to aquatic life[2]. Furthermore, if these compounds enter chlorinated water systems, they can undergo electrophilic aromatic substitution to form highly toxic, recalcitrant chlorophenols[4].

Because the biphenyl structure increases the molecule's lipophilicity, it has a higher potential to persist in soils and leach into groundwater compared to simple phenols[4]. Therefore, high-temperature incineration is the only scientifically sound terminal destruction method, as it completely oxidizes the carbon backbone into CO₂ and H₂O[3].

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for segregating 5-(4-Hydroxymethylphenyl)-2-methylphenol waste. Segregation prevents dangerous cross-reactions and minimizes the volume of expensive halogenated waste processing.

G A Waste Generation 5-(4-Hydroxymethylphenyl)-2-methylphenol B Solid Waste Stream (Powders, PPE, Consumables) A->B Pure solid or absorbed spill C Liquid Waste Stream (Solutions, Extracts, Effluents) A->C Dissolved in solvent F EHS Collection & High-Temp Incineration B->F Sealed HDPE D Halogenated Organics (e.g., in DCM/CHCl3) C->D Contains >1% Halogens E Non-Halogenated Organics (e.g., in DMSO/MeOH) C->E Halogen-free D->F Vented cap E->F Vented cap

Workflow for the segregation and disposal of 5-(4-Hydroxymethylphenyl)-2-methylphenol waste.

Standard Operating Procedures (SOP): Step-by-Step Disposal
Protocol A: Solid Waste Management

This protocol applies to pure chemical powders, contaminated weighing paper, pipette tips, and disposable PPE.

  • Container Selection: Use only chemically resistant High-Density Polyethylene (HDPE) containers. Phenolic compounds can degrade lower-grade plastics over time[2].

  • Collection: Mechanically transfer solid residues into the HDPE container using non-sparking spatulas.

  • Validation Step (Mass Balance): Weigh the waste container before and after collection. Compare the delta mass against your expected waste yield. A match validates that no hidden spills or residual powders remain in the workspace.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Toxic Solid Organic Waste - Contains Phenolic Derivatives."

  • Storage: Store the sealed container in a well-ventilated secondary containment bin, strictly segregated from strong oxidizers (e.g., nitrates, peroxides) to prevent exothermic redox reactions.

Protocol B: Liquid Waste Management

This protocol applies to mother liquors, extraction solvents, and HPLC effluents containing the compound.

  • Solvent Profiling: Determine the matrix. If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it must enter the Halogenated stream. If dissolved in Ethanol, Methanol, or DMSO, it enters the Non-Halogenated stream[3].

  • Transfer: In a certified fume hood, use a dedicated funnel to transfer the solution into the appropriate waste carboy.

  • Validation Step (Phase Stability): After transfer, observe the carboy for 2-3 minutes. The absence of bubbling, heat generation, or phase separation validates that the solvent matrix is chemically compatible with the existing waste.

  • Capping: Secure the carboy with a vented cap. Liquid organic waste can undergo slight vapor pressure changes; a vented cap prevents dangerous pressure accumulation[2].

Spill Mitigation & Decontamination Plan

In the event of an accidental release, immediate and systematic action is required to prevent dermal exposure and environmental release.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves (double-gloving is recommended due to the skin-penetrating potential of phenols), safety goggles, and a lab coat[4].

  • Containment (Solid Spill): Surround the powder with an inert, non-combustible absorbent such as sand or diatomaceous earth. Crucial Causality: Do not use combustible sawdust, as the high surface area combined with organic material can create a fire hazard[2].

  • Mechanical Recovery: Gently sweep the absorbed mixture into a wide-mouth HDPE waste container using a dedicated brush and dustpan.

  • Chemical Decontamination: Because 5-(4-Hydroxymethylphenyl)-2-methylphenol is practically insoluble in water but soluble in organic solvents, wipe the affected surface with a paper towel dampened with Ethanol or Isopropanol to dissolve residual traces.

  • Neutralization & Validation: Follow the solvent wipe with a mild alkaline detergent wash (pH 8-9) to neutralize any remaining phenolic protons. Swab the area and visually inspect; the absence of any phenolic odor or visible residue validates the decontamination process.

Sources

Handling

Operational Safety and PPE Matrix for Handling 5-(4-Hydroxymethylphenyl)-2-methylphenol

As a Senior Application Scientist overseeing the synthesis and handling of novel pharmaceutical intermediates, I prioritize safety protocols that are grounded in chemical causality rather than mere compliance. 5-(4-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and handling of novel pharmaceutical intermediates, I prioritize safety protocols that are grounded in chemical causality rather than mere compliance. 5-(4-Hydroxymethylphenyl)-2-methylphenol (CAS: 1261933-83-8) is a specialized biphenyl derivative frequently utilized in cross-coupling reactions and API (Active Pharmaceutical Ingredient) synthesis[1].

Because this compound is often handled as a dry powder during custom synthesis, it presents distinct physicochemical hazards. To build a robust safety culture, we must first understand why we protect ourselves against this specific molecular structure.

Hazard Causality: The "Why" Behind the PPE

Standard hazard assessments require us to evaluate the specific functional groups of a molecule to anticipate its reactivity and toxicity[2].

  • The Phenolic Hydroxyl (-OH) Group: Phenols are weak acids but potent protein denaturants. Upon contact with the skin, the phenolic moiety can disrupt the lipid bilayer and denature epidermal proteins, leading to severe irritation, chemical burns, and potential systemic toxicity via dermal absorption.

  • The Hydroxymethyl (-CH₂OH) Group: This group significantly increases the molecule's hydrogen-bonding capacity and hydrophilicity. While it may reduce volatility, it alters the dermal penetration kinetics, potentially acting as a carrier that pulls the toxic phenolic core deeper into the stratum corneum if dissolved in a solvent like DMSO.

  • Particulate Morphology: As a synthesized solid, the primary physical hazard is aerosolization. Inhalation of phenolic dust directly exposes the sensitive mucosal membranes of the respiratory tract to corrosive denaturation.

Quantitative PPE Selection Matrix

In accordance with OSHA 29 CFR 1910.132, PPE must be scaled to the specific operational hazard[2]. The following matrix dictates the required protective equipment based on the mass of 5-(4-Hydroxymethylphenyl)-2-methylphenol being handled.

Operational ScaleHand ProtectionEye & Face ProtectionRespiratory ProtectionBody Protection
Analytical (< 1 g) Double Nitrile (min 4 mil thickness)ANSI Z87.1 Safety GlassesFume Hood (0.4–0.6 m/s face velocity)Standard Cotton Lab Coat
Preparative (> 1 g) Nitrile outer over Neoprene innerSplash Goggles + Face ShieldN95/P100 or PAPR*Tyvek Sleeves + Lab Coat

*Respiratory protection is strictly required if bulk powder transfers are performed outside of a certified containment isolator or exhausted enclosure.

Causality Note on Gloves: While Nitrile provides an excellent barrier against the dry powder, it degrades rapidly when exposed to polar aprotic solvents (e.g., DMF, DMSO) often used to dissolve this compound for coupling reactions. If handling the compound in solution, a Neoprene or Butyl rubber glove must be used as the primary chemical barrier.

Self-Validating Operational Workflow: Weighing and Transfer

To ensure trustworthiness, the following protocol is designed as a self-validating system. You must not proceed to the next step unless the verification check of the current step is successful. This methodology aligns with the core principles outlined in Prudent Practices in the Laboratory[3].

Step 1: Engineering Control Verification

  • Action: Turn on the fume hood or powder weighing isolator.

  • Validation Check: Visually verify that the digital airflow monitor reads between 0.4 and 0.6 m/s. Do not open the chemical container if the monitor is in alarm or reading below 0.4 m/s.

Step 2: PPE Donning and Integrity Check

  • Action: Don the required PPE based on the matrix above.

  • Validation Check: Perform an inflation test on the inner and outer gloves to check for pinholes. Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

Step 3: Anti-Static Handling Preparation

  • Action: Place an anti-static weighing boat on the analytical balance. Ground the spatula.

  • Causality: Dry phenolic powders are highly susceptible to static charge accumulation. A static discharge can cause the powder to aerosolize out of the weigh boat, instantly creating an inhalation hazard and contaminating the workspace.

Step 4: Closed-System Transfer

  • Action: Use a V-shaped or enclosed spatula to transfer the 5-(4-Hydroxymethylphenyl)-2-methylphenol from the source bottle to the weigh boat.

  • Validation Check: Cap the source bottle immediately after the required mass is obtained. Wipe the exterior of the closed source bottle with a damp, disposable wipe before removing it from the hood.

Spill Response and EPA-Compliant Disposal Plan

Phenolic compounds pose a significant environmental hazard if introduced into the municipal water supply. All disposal protocols must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 262 Subpart K for academic and R&D laboratories[4].

  • Spill Decontamination: Do not sweep dry powder, as this causes aerosolization. Cover the spill with absorbent pads dampened with a compatible solvent (e.g., 70% ethanol/water) to dissolve and capture the powder. Follow with a secondary wipe using mild soap and water to neutralize residual acidity.

  • Waste Segregation: 5-(4-Hydroxymethylphenyl)-2-methylphenol waste must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation reactions.

  • Disposal Execution: Place all contaminated wipes, gloves, and empty source containers into a designated, clearly labeled "Hazardous Solid Waste - Toxic Phenolics" high-density polyethylene (HDPE) container. Under EPA Subpart K, ensure this container is sealed when not actively receiving waste and is removed by a certified hazardous waste professional within the mandated accumulation time limit[4].

Visual Safety Workflow

G Start Hazard Assessment (OSHA 1910.132) Scale Determine Scale (mg vs. kg) Start->Scale PPE PPE Selection Matrix Scale->PPE EngControl Engineering Controls (Fume Hood/Isolator) PPE->EngControl Execution Operational Workflow (Weighing & Transfer) EngControl->Execution Spill Spill Scenario? Execution->Spill Decon Decontamination Protocol Spill->Decon Yes Disposal EPA Subpart K Waste Segregation Spill->Disposal No Decon->Disposal

Operational safety workflow for handling substituted biphenyl phenols.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL: [Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA Hazardous Waste Generators. URL: [Link]

Sources

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